DOTA-PEG4-alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H47N5O11 |
|---|---|
Poids moléculaire |
617.7 g/mol |
Nom IUPAC |
2-[4,7-bis(carboxymethyl)-10-[2-oxo-2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C27H47N5O11/c1-2-12-40-14-16-42-18-19-43-17-15-41-13-3-28-24(33)20-29-4-6-30(21-25(34)35)8-10-32(23-27(38)39)11-9-31(7-5-29)22-26(36)37/h1H,3-23H2,(H,28,33)(H,34,35)(H,36,37)(H,38,39) |
Clé InChI |
SQODNIWJWRUNEI-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
DOTA-PEG4-Alkyne: A Technical Guide for Advanced Bioconjugation and Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-PEG4-alkyne is a bifunctional linker of significant interest in the fields of bioconjugation, medical imaging, and targeted radionuclide therapy. This molecule incorporates three key chemical motifs: the DOTA chelator, a tetraethylene glycol (PEG4) spacer, and a terminal alkyne group. This unique combination allows for the stable chelation of diagnostic or therapeutic radionuclides and covalent conjugation to biomolecules via "click chemistry." This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and relevant quantitative data to support its application in research and development.
Chemical Structure and Properties
This compound is structured to provide optimal functionality. The core components are:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): An exceptionally stable chelating agent for various di- and trivalent metal ions, particularly Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[1]
-
PEG4 (Tetraethylene Glycol) Spacer: A hydrophilic linker that enhances aqueous solubility, reduces aggregation, and provides spatial separation between the chelated metal and the conjugated biomolecule, which can help maintain the biological activity of the target molecule.[2][3]
-
Alkyne Group: A terminal triple bond that serves as a reactive handle for covalent bond formation with azide-functionalized molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][4]
Physical and Chemical Properties
The key properties of this compound are summarized in the table below, compiled from various suppliers.
| Property | Value | References |
| Molecular Formula | C₂₇H₄₇N₅O₁₁ | [1][5] |
| Molecular Weight | 617.69 g/mol (or 617.7) | [1][5][6] |
| CAS Number | 2080307-47-5 | |
| Appearance | White Solid | |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water and acetonitrile (B52724) (ACN) | [1] |
| Storage Conditions | -20°C for long-term storage | [1][7] |
Experimental Protocols
The utility of this compound is realized through two primary experimental workflows: bioconjugation to a target molecule and subsequent radiolabeling.
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-modified biomolecule (e.g., a peptide, antibody, or oligonucleotide). The CuAAC reaction is highly efficient and forms a stable triazole linkage.[8]
Materials and Reagents:
-
Azide-functionalized biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)[9]
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)[9]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)[9]
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), triethylammonium (B8662869) acetate)[10]
-
Solvents (e.g., DMSO, water)
General Protocol:
-
Preparation of Reactants: Dissolve the azide-functionalized biomolecule and this compound in the chosen reaction buffer or a mixture of buffer and a co-solvent like DMSO to ensure complete dissolution.[10]
-
Catalyst Preparation: Prepare the Cu(I) catalyst complex by mixing the CuSO₄ solution with the THPTA ligand solution. A common ratio is 1:2 or 1:5 (CuSO₄:Ligand).[9] Let it incubate for a few minutes. The ligand stabilizes the Cu(I) oxidation state and enhances reaction efficiency in aqueous media.[9]
-
Reaction Initiation: Add the this compound and the catalyst complex to the solution of the azide-functionalized biomolecule.
-
Reduction: Initiate the reaction by adding freshly prepared sodium ascorbate solution.[11] Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.[11]
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[9] The reaction progress can be monitored using analytical techniques like HPLC or mass spectrometry to confirm the formation of the conjugate.[12]
-
Purification: Purify the resulting DOTA-PEG4-conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or dialysis to remove unreacted starting materials and the copper catalyst.
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines a common procedure for labeling a DOTA-conjugated biomolecule with ⁶⁸Ga for PET imaging. Gallium-68 is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator.[13][14]
Materials and Reagents:
-
DOTA-PEG4-conjugated biomolecule
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
5 M NaCl / 0.1 M HCl solution for elution from cartridge[14][15]
-
Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)[14][15]
-
Sterile water for injection
-
Heating block or water bath (85-95°C)
-
Quality control system (e.g., radio-TLC or radio-HPLC)
General Protocol:
-
Generator Elution: Elute the ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.
-
⁶⁸Ga Purification and Concentration (Recommended): Pass the generator eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺.[13] This step removes metallic impurities and concentrates the activity.[16]
-
Activity Elution: Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume (e.g., 200-500 µL) of 5 M NaCl/HCl solution directly into the reaction vial.[14][15]
-
Reaction Preparation: The reaction vial should contain the DOTA-PEG4-conjugated biomolecule (typically 10-50 µg, depending on desired molar activity) dissolved in sodium acetate buffer to maintain the optimal pH for labeling (pH 3.5-4.5).[14][17]
-
Labeling Reaction: Heat the reaction mixture at 85-95°C for 8-15 minutes.[14][17] For some conjugates, labeling may proceed efficiently at lower temperatures, but DOTA generally requires heating for rapid chelation.[14]
-
Quality Control: After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity (RCP). The goal is typically >95% incorporation of ⁶⁸Ga into the DOTA-conjugate.[15]
-
Final Formulation: Once quality control criteria are met, the final product can be neutralized, passed through a sterile filter, and prepared for administration. The entire process is rapid, typically completed in 15-25 minutes to accommodate the short 68-minute half-life of ⁶⁸Ga.[13][18]
Quantitative Data
The success of bioconjugation and radiolabeling is measured by specific quantitative outcomes. The following table summarizes typical performance data reported in the literature for DOTA-conjugated peptides.
| Parameter | Typical Value | Notes | References |
| CuAAC Reaction Yield | High / Quantitative | Click chemistry is known for its high efficiency, often approaching quantitative yields under optimized conditions. | [19] |
| Radiolabeling Efficiency / RCP | >95% | With optimized protocols, radiochemical purity (RCP) consistently exceeds 95% for ⁶⁸Ga-DOTA labeling. | [15][17] |
| Molar Activity (⁶⁸Ga) | 1.7 - 35 MBq/nmol | This value is highly dependent on the amount of precursor used, the activity eluted from the generator, and the reaction efficiency. | [15][20][21] |
| Total Synthesis Time (Radiolabeling) | 12 - 30 minutes | The rapid kinetics of ⁶⁸Ga labeling allow for a fast "elute-to-inject" timeline, which is critical given the short half-life. | [18][20][21] |
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and molecular imaging. Its well-defined structure provides a reliable platform for conjugating targeting vectors to a robust chelator suitable for both PET imaging (with ⁶⁸Ga) and targeted therapy (with radionuclides like ¹⁷⁷Lu). The straightforward and high-yielding nature of the click chemistry and radiolabeling protocols enables the rapid and efficient production of novel radiopharmaceuticals, accelerating the development of next-generation diagnostic and therapeutic agents.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. purepeg.com [purepeg.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. confluore.com.cn [confluore.com.cn]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 14. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimizing the radiosynthesis of [68Ga]DOTA-MLN6907 peptide containing three disulfide cyclization bonds - a GCC specific chelate for clinical radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
An In-depth Technical Guide to DOTA-PEG4-alkyne: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
DOTA-PEG4-alkyne is a heterobifunctional linker that has emerged as a critical tool in the advancement of targeted therapeutics and molecular imaging. This guide delineates the core mechanism of action of this compound, focusing on its dual functionality: the chelation of radiometals by the DOTA macrocycle and the bioorthogonal conjugation capabilities of the terminal alkyne. We will explore its applications in the development of radionuclide drug conjugates (RDCs), targeted imaging agents, and other advanced bioconjugates. This document provides a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
The functionality of this compound is rooted in its three distinct chemical moieties: the DOTA chelator, the PEG4 linker, and the terminal alkyne group.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator forms highly stable complexes with a variety of di- and trivalent metal ions.[1] Its primary role is to securely sequester radionuclides used in medical imaging and therapy, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) and Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy.[2][3] The stability of the DOTA-metal complex is crucial to prevent the release of free radioisotopes in vivo, which could lead to off-target toxicity.
-
PEG4 (Tetraethylene Glycol): The polyethylene (B3416737) glycol spacer serves multiple purposes. It enhances the hydrophilicity and aqueous solubility of the entire molecule and the resulting bioconjugate.[4][5][6] This is particularly important for in vivo applications. The PEG linker also provides spatial separation between the DOTA-radionuclide complex and the conjugated biomolecule, which can help to minimize steric hindrance and preserve the biological activity of the targeting moiety.[7]
-
Alkyne: The terminal alkyne group is a key component for bioorthogonal conjugation. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1][8] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for conjugating this compound to azide-modified biomolecules such as peptides, antibodies, and small molecules without disrupting their function.[8][9]
The overall mechanism of action, therefore, involves a two-step process: first, the stable chelation of a radionuclide by the DOTA moiety, and second, the covalent attachment of this radiolabeled linker to a targeting biomolecule via the alkyne-azide click reaction.
Key Applications
The unique properties of this compound make it a versatile tool in several areas of research and drug development.
-
Targeted Radionuclide Imaging and Therapy: By conjugating this compound to a targeting ligand (e.g., an antibody or peptide) that specifically binds to receptors overexpressed on cancer cells, it is possible to deliver a radioactive payload for either imaging (e.g., with ⁶⁸Ga) or therapy (e.g., with ¹⁷⁷Lu).[2][3] This targeted approach enhances the diagnostic or therapeutic efficacy while minimizing off-target effects.
-
Development of Radionuclide Drug Conjugates (RDCs): this compound is an integral component in the synthesis of RDCs.[10] These conjugates combine the targeting ability of a biomolecule with the cytotoxic potential of a radionuclide.
-
Bioconjugation and Molecular Labeling: The alkyne group allows for the straightforward labeling of a wide range of azide-functionalized molecules for various in vitro and in vivo studies.[11][12]
Quantitative Data
The following table summarizes key quantitative parameters related to this compound and its applications.
| Parameter | Value | Context | Source(s) |
| Molecular Formula | C27H47N5O11 | [1][10][12] | |
| Molecular Weight | 617.7 g/mol | [1][10] | |
| Purity | >95% | Typical purity from commercial suppliers. | [1] |
| Solubility | Water, Acetonitrile (ACN) | [1] | |
| Storage Condition | -20°C | Recommended for long-term stability. | [1] |
| Radiolabeling Yield with ⁶⁷Ga/⁶⁸Ga | >90% | High efficiency of radionuclide incorporation. | [13] |
| ⁶⁸Ga-DOTA-PEG₄-LLP2A Tumor Uptake (1h) | 9.1 ± 0.9 %ID/g | In B16F10 melanoma model. | [3] |
| ¹⁷⁷Lu-DOTA-PEG₄-LLP2A Tumor Uptake (4h) | 31.3 ± 7.8 %ID/g | In B16F10 melanoma model. | [3] |
| ¹⁷⁷Lu-DOTA-PEG₄-LLP2A Tumor/Muscle Ratio (4h) | 21 ± 7 | High contrast between target and non-target tissue. | [3] |
| ¹⁷⁷Lu-DOTA-PEG₄-LLP2A Tumor/Blood Ratio (24h) | 185 ± 26 | High retention in tumor relative to blood. | [3] |
| Number of Chelators per Antibody | 3.64 ± 0.16 | For DOTA conjugated to trastuzumab via SPAAC. | [14] |
| Immunoreactive Fraction of ⁶⁴Cu-DOTA-trastuzumab | 87.9–93.8% | Demonstrates retention of biological activity after conjugation. | [14] |
Experimental Protocols
Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)
This protocol is a general guideline for the radiolabeling of a DOTA-functionalized compound.
Materials:
-
This compound conjugated to a targeting molecule.
-
⁶⁸Ge/⁶⁸Ga generator.
-
0.1 M HCl for elution.
-
Sodium acetate (B1210297) buffer (pH 4.5-5.5).
-
Heating block or water bath at 95°C.
-
Reaction vial (e.g., Eppendorf tube).
-
Radio-TLC system for quality control.
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a reaction vial, add the this compound conjugate (typically 5-30 nmol) dissolved in a suitable buffer.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 4.5-5.5 using a sodium acetate buffer.
-
Heat the reaction mixture at 95°C for 10 minutes.[13]
-
Allow the mixture to cool to room temperature.
-
Perform radiochemical purity analysis using a radio-TLC system to determine the labeling efficiency. Radiochemical yields are typically greater than 90%.[13]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-modified biomolecule.
Materials:
-
This compound.
-
Azide-functionalized biomolecule (e.g., peptide, protein).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Dissolve the azide-functionalized biomolecule in the chosen reaction buffer.
-
Dissolve this compound in the same buffer. A slight molar excess of the alkyne may be used.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Add the this compound solution to the azide-functionalized biomolecule solution.
-
Add CuSO₄ to the reaction mixture, followed by the addition of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Purify the resulting DOTA-PEG4-conjugate using a suitable method such as size-exclusion chromatography to remove unreacted starting materials and the copper catalyst.
Visualizations
Caption: Workflow of this compound from radiolabeling to in vivo application.
Caption: The core "click chemistry" reaction for bioconjugation.
Conclusion
This compound stands as a powerful and versatile tool for researchers and professionals in the field of drug development and molecular imaging. Its well-defined mechanism of action, combining stable radionuclide chelation with efficient and bioorthogonal "click" conjugation, allows for the rational design and synthesis of sophisticated targeted agents. The data and protocols provided in this guide offer a foundational understanding to leverage the full potential of this compound in advancing novel diagnostic and therapeutic strategies.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. DOTA Reagent DOTA PEG, DOTA linker, DOTA azide, amine, DOTA reagents | AxisPharm [axispharm.com]
- 3. Evaluation of 68Ga- and 177Lu-DOTA-PEG4-LLP2A for VLA-4-Targeted PET Imaging and Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Alkyne | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. precisepeg.com [precisepeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. purepeg.com [purepeg.com]
- 13. Synthesis and Radiolabelling of DOTA-Linked Glutamine Analogues with 67,68Ga as Markers for Increased Glutamine Metabolism in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the PEG4 Linker in DOTA Chelators: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The strategic incorporation of linkers between the chelating agent and the targeting moiety is a critical design element in the development of radiopharmaceuticals. Among these, the short-chain polyethylene (B3416737) glycol (PEG) linker, particularly the tetra-ethylene glycol (PEG4) variant, has emerged as a pivotal component for optimizing the in vivo performance of DOTA-based agents. This technical guide provides a comprehensive overview of the role of the PEG4 linker, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying principles and workflows.
The primary function of incorporating a PEG4 linker into a DOTA-conjugate is to modulate its pharmacokinetic and pharmacodynamic properties. PEGylation, even with a short four-unit chain, significantly enhances the hydrophilicity of the molecule. This increased water solubility is crucial for improving systemic circulation, reducing non-specific binding, and altering the primary route of excretion, ultimately leading to better tumor-to-background imaging contrast and potentially lower off-target toxicity.[1][2]
Core Functions of the PEG4 Linker
-
Enhanced Hydrophilicity and Pharmacokinetics: The PEG4 chain increases the overall water solubility of the radiopharmaceutical. This modification helps to reduce aggregation and non-specific binding to proteins and tissues, such as the liver.[1] Consequently, PEGylated conjugates often exhibit faster clearance from the blood pool and non-target organs, primarily through renal excretion.[3][4] This rapid clearance is advantageous for imaging applications, as it leads to lower background signals and improved tumor-to-tissue ratios.
-
Reduced Kidney Retention: While renal clearance is desirable, prolonged retention in the kidneys can be a significant limitation for radiopharmaceuticals, leading to high radiation doses to a critical organ. The inclusion of a PEG linker has been shown to decrease kidney uptake.[3][4] This effect is attributed to the increased hydrodynamic size and altered charge of the molecule, which influences its interaction with the renal tubules.
-
Steric Spacer: The PEG4 linker acts as a flexible spacer, creating distance between the bulky, metal-chelated DOTA macrocycle and the targeting biomolecule (e.g., a peptide or antibody fragment). This separation can mitigate potential steric hindrance, ensuring that the targeting moiety can efficiently bind to its biological target without interference from the chelator.[5]
The logical structure of these conjugates and their subsequent experimental evaluation follows a well-defined path, from molecular assembly to in vivo assessment.
Figure 1: Structural components of a DOTA-PEG4 radiopharmaceutical.
Quantitative Data Analysis
The impact of PEG linkers on the biodistribution of DOTA-conjugated molecules is a key area of investigation. The following tables summarize quantitative data from preclinical studies, comparing conjugates with and without PEG linkers. It is important to note that these results are compiled from different studies involving various targeting molecules, radionuclides, and animal models; therefore, direct comparisons should be made with caution.
Table 1: Comparative Biodistribution of PEGylated vs. Non-PEGylated Diabodies in Tumor-Bearing Mice (%ID/g)
| Organ | Time p.i. | DOTA-Diabody (No PEG) | DOTA-PEG12-Diabody | DOTA-PEG24-Diabody | DOTA-PEG48-Diabody | Reference |
| Blood | 21 h | 2.5 ± 0.3 | 6.8 ± 0.6 | 10.3 ± 1.1 | 12.3 ± 1.9 | [4][6] |
| Tumor | 21 h | 20.1 ± 3.5 | 30.5 ± 4.1 | 35.1 ± 5.2 | 37.9 ± 4.8 | [4][6] |
| Kidney | 21 h | 150.2 ± 20.1 | 25.3 ± 3.9 | 15.2 ± 2.1 | 10.1 ± 1.5 | [4][6] |
| Liver | 21 h | 5.1 ± 0.8 | 4.8 ± 0.7 | 5.5 ± 0.9 | 6.2 ± 1.1 | [4][6] |
| T/B Ratio | 21 h | 8.0 | 4.5 | 3.4 | 3.1 | [4][6] |
| T/K Ratio | 21 h | 0.13 | 1.2 | 2.3 | 3.8 | [4][6] |
Data represents ¹¹¹In-labeled anti-TAG-72 diabody (AVP04-50) in athymic mice with LS-174T xenografts. T/B = Tumor-to-Blood Ratio; T/K = Tumor-to-Kidney Ratio.
Table 2: Comparative Biodistribution of PEGylated vs. Non-PEGylated HER2-Targeting Peptides in Tumor-Bearing Mice (%ID/g)
| Organ | Time p.i. | ¹⁷⁷Lu-DOTA-A9 (No PEG) | ¹⁷⁷Lu-DOTA-PEG4-A9 | Reference |
| Tumor | 3 h | 1.15 ± 0.21 | 1.89 ± 0.17 | [7] |
| Tumor | 24 h | 0.87 ± 0.09 | 1.45 ± 0.15 | [7] |
| Kidney | 3 h | 0.98 ± 0.11 | 0.75 ± 0.08 | [7] |
| Liver | 3 h | 0.31 ± 0.04 | 0.25 ± 0.03 | [7] |
| T/K Ratio | 3 h | 1.17 | 2.52 | [7] |
| T/L Ratio | 3 h | 3.71 | 7.56 | [7] |
Data represents ¹⁷⁷Lu-labeled A9 peptide in mice with SKBR3 xenografts. T/K = Tumor-to-Kidney Ratio; T/L = Tumor-to-Liver Ratio.
Table 3: Binding Affinity (IC50) of PSMA-Targeted Agents with Varying PEG Linker Lengths
| Compound | Linker | IC50 (nM) | Reference |
| [⁶⁸Ga]Ga-Flu-1 | No PEG | - | [1] |
| [⁶⁸Ga]Ga-PP4-WD | PEG4 | 8.06 ± 0.91 | [1] |
| [⁶⁸Ga]Ga-PP8-WD | PEG8 | 6.13 ± 0.79 | [1] |
Data for PSMA inhibitors binding to LNCaP cells.
Experimental Protocols
The development of a DOTA-PEG4 conjugated radiopharmaceutical involves several key experimental stages. The general workflow encompasses synthesis, radiolabeling, and in vitro/in vivo evaluation.
Figure 2: General experimental workflow for developing a DOTA-PEG4 radiopharmaceutical.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of DOTA-PEG4-Peptide
This protocol describes a general manual synthesis for a DOTA-PEG4-TATE derivative, a common model in research.[7][8][9]
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the first amino acid (e.g., Fmoc-Thr(tBu)-OH).
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine (B6355638) in DMF (v/v) for 10-20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (3 equivalents) with a coupling agent like HATU (3 eq.) and an activator base like DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 60-120 minutes. Monitor coupling completion with a Kaiser test. Wash with DMF.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
PEG4 Linker Coupling: After synthesizing the peptide sequence, couple Fmoc-PEG4-acid using the same activation and coupling procedure as for amino acids. The coupling time may need to be extended (e.g., 30 minutes to 3 hours).[9]
-
DOTA Coupling: After deprotecting the N-terminus of the PEG4 linker, couple DOTA-tris(tBu)-ester (1.5-2 eq.) using HATU/DIPEA. This step often requires a longer reaction time (e.g., 2 to 12 hours) to ensure complete coupling.[9]
-
Cleavage and Deprotection: Once synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the final DOTA-PEG4-peptide conjugate using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: ⁶⁸Ga Radiolabeling of a DOTA-PEG4-Peptide
This protocol outlines a typical procedure for labeling a DOTA-conjugated peptide with Gallium-68.[10][11][12]
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
⁶⁸Ga Trapping & Elution (Cation-Exchange Method):
-
Labeling Reaction:
-
In a sterile, metal-free reaction vial, prepare a solution of the DOTA-PEG4-peptide conjugate (e.g., 10-50 µg, 5-25 nmol) in a sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.0-4.5).[10]
-
Add the eluted ⁶⁸Ga³⁺ solution to the peptide vial. The final pH should be between 3.5 and 4.5.
-
Incubate the reaction mixture at 90-95°C for 5-15 minutes.[10][13]
-
-
Purification (Optional but Recommended):
-
After cooling, the reaction mixture can be purified using a C18 Sep-Pak cartridge.
-
Condition the cartridge with ethanol (B145695) and then water.
-
Load the reaction mixture. Wash with water to remove unchelated ⁶⁸Ga.
-
Elute the final radiolabeled peptide with a 50% ethanol/water solution.[13]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A typical system for radio-TLC uses a citrate (B86180) buffer as the mobile phase, where free ⁶⁸Ga remains at the origin and the labeled peptide moves with the solvent front.[13]
-
The final product should have an RCP >95% before injection.
-
Protocol 3: In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo distribution of the radiolabeled conjugate.[6]
-
Animal Model: Use female athymic nude mice (6-8 weeks old). Inoculate them subcutaneously in the flank with a relevant tumor cell line (e.g., LS-174T, U-87 MG, PC-3) (1-10 x 10⁶ cells). Allow tumors to grow to a suitable size (e.g., 100-250 mm³).[6][14]
-
Injection: Intravenously inject a cohort of tumor-bearing mice via the tail vein with a defined amount of the radiolabeled DOTA-PEG4-conjugate (e.g., 1-5 MBq in 100-150 µL of saline).
-
Euthanasia and Tissue Collection: At predefined time points post-injection (p.i.) (e.g., 1, 4, 24, 48 hours), euthanize groups of mice (n=3-5 per group).
-
Organ Harvesting: Dissect, collect, and weigh major organs and tissues of interest (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, stomach, intestines).
-
Radioactivity Measurement: Measure the radioactivity in each sample using a calibrated gamma counter, correcting for radioactive decay.
-
Data Analysis: Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios to evaluate targeting efficacy.
Influence of PEG4 Linker on Pharmacokinetic Pathways
The introduction of a PEG4 linker fundamentally alters the interaction of the DOTA-conjugate with biological systems, redirecting its clearance pathway and improving its targeting profile.
Figure 3: Conceptual diagram of PEG4 linker's influence on clearance pathways.
Conclusion
The PEG4 linker is a small but powerful tool in the design of DOTA-based radiopharmaceuticals. Its incorporation enhances hydrophilicity, which in turn leads to more favorable in vivo pharmacokinetics, including faster clearance from non-target tissues and, crucially, reduced kidney retention.[1][3][4] Quantitative biodistribution data consistently demonstrates a significant reduction in kidney uptake for PEGylated constructs compared to their non-PEGylated counterparts. While this modification can sometimes slightly alter binding affinity or increase blood residence time, the overall effect is often a marked improvement in the tumor-to-background ratio, which is paramount for both diagnostic imaging and therapeutic efficacy. The standardized experimental protocols for synthesis, radiolabeling, and evaluation provide a robust framework for the continued development and optimization of these promising agents in the field of nuclear medicine.
References
- 1. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific conjugation of monodispersed DOTA-PEGn to a thiolated diabody reveals the effect of increasing peg size on kidney clearance and tumor uptake with improved 64-copper PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SITE SPECIFIC CONJUGATION OF MONODISPERSED DOTA-PEGn TO THIOLATED DIABODY REVEALS EFFECT OF INCREASING PEG SIZE ON KIDNEY CLEARANCE AND TUMOR UPTAKE WITH IMPROVED 64-COPPER PET IMAGING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE and DOTA- linker-TATE Derivatives as a Simple and Low-Cost Method for the Facile Synthesis of Chelator-Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 12. Research Portal [iro.uiowa.edu]
- 13. benchchem.com [benchchem.com]
- 14. High-resolution microPET imaging of carcinoembryonic antigen-positive xenografts by using a copper-64-labeled engineered antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DOTA-PEG4-alkyne for Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-PEG4-alkyne is a bifunctional linker of significant interest in the fields of radiopharmaceuticals, molecular imaging, and targeted drug delivery. This molecule synergistically combines three key functional components: a DOTA chelator, a tetraethylene glycol (PEG4) spacer, and a terminal alkyne group. This guide provides a comprehensive technical overview of this compound, including its core properties, relevant experimental protocols, and quantitative data to facilitate its application in research and development.
Core Concepts and Chemical Properties
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelating agent renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent cations like Gallium-68 (⁶⁸Ga) and divalent cations like Copper-64 (⁶⁴Cu).[1] These radiometals are pivotal in Positron Emission Tomography (PET) imaging. The PEG4 spacer is a hydrophilic chain that enhances the solubility and bioavailability of the conjugated molecule, while also providing spatial separation between the DOTA chelator and the conjugated biomolecule to minimize steric hindrance.[2] The terminal alkyne group enables covalent conjugation to azide-modified molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₇N₅O₁₁ | [4] |
| Molecular Weight | ~617.7 g/mol | |
| Purity | Typically >95% | |
| Solubility | Soluble in water and acetonitrile | |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocols
This section details the fundamental experimental procedures involving this compound: radiolabeling with ⁶⁸Ga and ⁶⁴Cu, and its conjugation via click chemistry.
Radiolabeling with Gallium-68 (⁶⁸Ga)
The DOTA moiety of this compound allows for efficient chelation of ⁶⁸Ga for PET imaging applications.
Materials:
-
This compound conjugated biomolecule
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Radio-TLC or radio-HPLC system
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
In a sterile reaction vial, dissolve the this compound conjugate in sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ solution to the vial.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Allow the reaction to cool to room temperature.
-
Purify the resulting ⁶⁸Ga-labeled conjugate using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and water.
-
Wash the cartridge with sterile water to remove any unchelated ⁶⁸Ga.
-
Elute the final product with a minimal amount of ethanol and formulate in sterile saline.
-
Determine the radiochemical purity and yield using radio-TLC or radio-HPLC.
Radiolabeling with Copper-64 (⁶⁴Cu)
This compound can also be radiolabeled with ⁶⁴Cu for PET imaging, offering a longer half-life compared to ⁶⁸Ga, which is advantageous for tracking slower biological processes.
Materials:
-
This compound conjugated biomolecule
-
⁶⁴CuCl₂ solution
-
Ammonium (B1175870) acetate buffer (0.1 M, pH 5.5-6.5)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
-
Radio-TLC or radio-HPLC system
Procedure:
-
Dissolve the this compound conjugate in ammonium acetate buffer in a sterile reaction vial.
-
Add the ⁶⁴CuCl₂ solution to the vial.
-
Incubate the reaction mixture at 37-42°C for 30-60 minutes. While higher temperatures can be used, milder conditions are often sufficient for ⁶⁴Cu labeling with DOTA.
-
Cool the reaction to room temperature.
-
Purify the ⁶⁴Cu-labeled conjugate using a C18 Sep-Pak cartridge as described for ⁶⁸Ga.
-
Elute the final product and formulate for in vivo use.
-
Assess the radiochemical purity and yield.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The alkyne functionality of this compound enables its conjugation to azide-modified biomolecules, such as peptides, antibodies, or nanoparticles.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Size-exclusion chromatography or dialysis equipment for purification
Procedure:
-
Dissolve the azide-modified biomolecule and this compound in the reaction buffer. A slight molar excess of the alkyne is often used.
-
Prepare a fresh solution of sodium ascorbate in the reaction buffer.
-
Prepare a premix of CuSO₄ and the copper ligand (e.g., THPTA) in the reaction buffer.
-
Add the CuSO₄/ligand premix to the solution containing the azide (B81097) and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific reactants.
-
Purify the this compound-conjugated biomolecule using size-exclusion chromatography or dialysis to remove unreacted starting materials and the copper catalyst.
-
Characterize the final conjugate using techniques such as mass spectrometry and HPLC.
Quantitative Data
The performance of this compound can be assessed by various quantitative parameters. The following tables summarize representative data for DOTA-PEG conjugates. While specific data for the PEG4 variant is not always available, these tables provide a valuable reference for expected performance.
Table 2: Radiolabeling Efficiency of DOTA-PEG Conjugates
| Radionuclide | Conjugate | Radiolabeling Yield | Specific Activity | Reference |
| ⁶⁸Ga | DOTA-Peptide | >95% | 18 ± 4 GBq/µmol | |
| ⁶⁴Cu | DOTA-Trastuzumab | 97.4% | 0.29 MBq/µg | |
| ¹⁷⁷Lu | DOTA-PEG4-A9 Peptide | >98% | 30 ± 5 GBq/µmol |
Table 3: In Vivo Stability of Radiolabeled DOTA-Conjugates
| Radionuclide | Conjugate | Time Point | % Intact in Serum | Reference |
| ⁶⁴Cu | ⁶⁴Cu-DOTA-rituximab | 48 h | >94% | |
| ⁶⁸Ga | ⁶⁸Ga-DOTA-Peptide | 60 min | 1.2 ± 0.3% (plasma) | |
| ¹⁷⁷Lu | ¹⁷⁷Lu-DOTA-PEG4-A9 | 6 h | >95% |
Note: The stability of ⁶⁸Ga-DOTA conjugates can be lower in vivo compared to other radiometals due to the less optimal fit of Ga³⁺ within the DOTA cage.
Table 4: Pharmacokinetics of DOTA-PEG Conjugated Antibodies
| Conjugate | t₁/₂α (h) | t₁/₂β (h) | Tumor Uptake (%ID/g at 24h) | Reference |
| ¹⁷⁷Lu-DOTA-1C1m-Fc (1 DOTA/Ab) | 1.5 | 28.5 | 18.8 ± 1.5 | |
| ¹⁷⁷Lu-DOTA-1C1m-Fc (11 DOTA/Ab) | 0.8 | 15.6 | 5.3 ± 1.6 | |
| ¹⁷⁷Lu-DOTA-PEG4-A9 | - | - | Significantly higher than non-PEGylated |
Note: The number of DOTA molecules per antibody can influence the pharmacokinetics. The inclusion of a PEG linker generally improves tumor-to-background ratios.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Pretargeted Radioimmunotherapy
This diagram illustrates a pretargeted radioimmunotherapy (PRIT) workflow, a key application for this compound. In this strategy, an antibody modified with an azide is first administered, followed by the radiolabeled this compound which "clicks" to the antibody at the tumor site.
Caption: Pretargeted radioimmunotherapy workflow.
Signaling Pathway Context: Targeted Delivery to Cancer Cells
This compound is instrumental in delivering radionuclides to cancer cells by targeting specific cell surface receptors. This diagram shows the general principle of targeting a receptor (e.g., a receptor tyrosine kinase) on a cancer cell, leading to internalization and intracellular accumulation of the radionuclide.
Caption: Targeted delivery and therapeutic action.
Conclusion
This compound is a versatile and powerful tool for the development of next-generation radiopharmaceuticals and targeted therapies. Its well-defined structure, combining a robust chelator, a biocompatible spacer, and a bioorthogonal reactive group, provides researchers and drug developers with a reliable platform for creating highly specific and effective molecular agents. The experimental protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this compound in a wide range of biomedical research and development applications.
References
- 1. Synthesis and Radiolabelling of DOTA-Linked Glutamine Analogues with 67,68Ga as Markers for Increased Glutamine Metabolism in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Bifunctional Chelators for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Bifunctional chelators (BFCs) are cornerstone molecules in the field of nuclear medicine and molecular imaging. They serve as the critical link between a targeting biomolecule (e.g., antibody, peptide) and a metallic radionuclide, creating radiopharmaceuticals for highly specific diagnostic imaging and targeted radiotherapy. The selection of an appropriate BFC is a critical decision, as its chemical properties profoundly influence the stability, in vivo behavior, and ultimate efficacy of the radiopharmaceutical agent.[1][2][3]
A bifunctional chelator is a molecule comprised of two essential parts: a strong metal-chelating unit that securely binds the radiometal and a reactive functional group that allows for covalent conjugation to the targeting biomolecule.[1][4] This dual functionality enables the precise delivery of radiation to pathological sites, minimizing off-target toxicity.[4]
Classification of Bifunctional Chelators
BFCs are broadly categorized based on their chemical structure, which dictates their coordination chemistry and suitability for different radiometals.
-
Acyclic (Open-chain) Chelators: These chelators, such as diethylenetriaminepentaacetic acid (DTPA) and its derivatives, are flexible molecules. While widely used, they sometimes form less stable complexes compared to their macrocyclic counterparts, which can lead to in vivo dissociation.[5]
-
Macrocyclic Chelators: These molecules feature a pre-organized cyclic backbone that provides a high degree of thermodynamic stability and kinetic inertness to the resulting radiometal complex.[2] This class includes DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid), which are considered the "workhorses" for many clinically relevant radionuclides.[6][7]
The choice of chelator is primarily dictated by the coordination chemistry of the specific radiometal being used.[8]
Quantitative Data for Chelator Selection
The stability of the chelator-radionuclide complex is paramount for preventing the release of the free radiometal in vivo. This is quantified by the thermodynamic stability constant (log K) and kinetic inertness. High values indicate a more stable complex. Radiolabeling efficiency is also a key parameter, influenced by pH, temperature, and reaction time.
Table 1: Comparison of Common Bifunctional Chelators and Their Properties with Key Radionuclides
| Chelator | Radionuclide | Typical Labeling Conditions | Log K (Stability Constant) | Key Characteristics & Applications |
|---|---|---|---|---|
| DOTA | ¹⁷⁷Lu | pH 4.5-5.5, 95°C, 10-20 min | ~25 | Gold standard for therapeutic lanthanides like ¹⁷⁷Lu and ⁹⁰Y; high kinetic inertness.[4][9] |
| ⁶⁸Ga | pH 3.5-4.5, 95°C, 5-10 min | ~21 | Widely used for PET imaging with ⁶⁸Ga-peptides (e.g., DOTATATE).[6][10] | |
| ⁹⁰Y | pH 4.5-5.5, 80-95°C, 15-30 min | ~25 | Established chelator for ⁹⁰Y radioimmunotherapy.[11] | |
| DTPA | ¹¹¹In | pH 5.0-6.0, Room Temp, 20-30 min | ~29 | Acyclic chelator, labels efficiently at room temperature; lower in vivo stability than DOTA.[12][13] |
| ⁹⁰Y | pH 5.5-6.5, Room Temp, 30 min | ~22 | Used for ⁹⁰Y, but complex is less stable than Y-DOTA.[11] | |
| NOTA | ⁶⁸Ga | pH 3.5-4.5, Room Temp, 5-10 min | ~31 | Forms highly stable complexes with ⁶⁸Ga at room temperature, faster kinetics than DOTA.[14] |
| ⁶⁴Cu | pH 5.5-6.5, Room Temp, 10-15 min | ~21 | Excellent for chelating Copper-64 for PET imaging. | |
| CHX-A"-DTPA | ⁹⁰Y | pH 5.5-6.5, Room Temp, 15-30 min | ~24 | A DTPA derivative with improved kinetic inertness, suitable for ⁹⁰Y labeling at ambient temperatures.[11] |
| DFO | ⁸⁹Zr | pH 7.0-7.5, Room Temp, 60 min | ~30 | The standard acyclic chelator for Zirconium-89, used in immuno-PET. |
Experimental Protocols
The development of a radiopharmaceutical involves a multi-step process, from conjugating the chelator to the biomolecule to the final quality control of the radiolabeled product.
Protocol 1: Conjugation of DOTA-NHS-ester to a Monoclonal Antibody
This protocol describes the covalent attachment of a DOTA chelator, activated as an N-hydroxysuccinimide (NHS) ester, to the lysine (B10760008) residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).
-
DOTA-NHS-ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.0.
-
Quenching Solution: 0.1 M Glycine or Tris buffer.
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification.
-
Spectrophotometer.
Methodology:
-
Antibody Preparation : The mAb must be in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis. Adjust the mAb concentration to 5-10 mg/mL.[2][9]
-
Chelator Preparation : Immediately before use, dissolve the DOTA-NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL.[2]
-
Conjugation Reaction : Add a calculated molar excess of the DOTA-NHS-ester solution to the antibody solution. A typical starting ratio is 20-40 moles of chelator per mole of antibody. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quenching : Stop the reaction by adding the Quenching Solution to consume any unreacted NHS-ester.
-
Purification : Remove unreacted chelator and byproducts by passing the reaction mixture through a pre-equilibrated SEC column. Collect the fractions containing the purified mAb-DOTA conjugate.[1]
-
Characterization : Determine the protein concentration (e.g., by measuring absorbance at 280 nm). The number of chelators per antibody (conjugation ratio) can be determined by methods such as mass spectrometry or by a radiolabeling assay with a known activity of a radionuclide.[1]
Protocol 2: Radiolabeling of a DOTA-Conjugate with Lutetium-177 (¹⁷⁷Lu)
This protocol outlines the chelation of ¹⁷⁷Lu by a DOTA-conjugated peptide or antibody.
Materials:
-
DOTA-conjugated biomolecule.
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl.
-
Radiolabeling Buffer: 0.1 M Sodium Acetate or 0.2 M Ammonium Acetate, pH 4.5-5.0.
-
Quenching/Stabilizing Solution: DTPA solution (e.g., 50 mM) or Ascorbic Acid.[4]
-
Heating block or water bath set to 95°C.
-
Dose calibrator.
Methodology:
-
Reaction Setup : In a sterile, pyrogen-free reaction vial, add the Radiolabeling Buffer.[4]
-
Add the desired amount of the DOTA-conjugate (e.g., 50-100 µg of a peptide).[4]
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial. Gently mix.[4]
-
Incubation : Place the vial in the heating block at 95°C for 15-20 minutes.[4]
-
Cooling & Quenching : After incubation, allow the vial to cool to room temperature. Add a small volume of DTPA solution to chelate any remaining free ¹⁷⁷Lu or ascorbic acid to prevent radiolysis.[4]
-
Activity Measurement : Measure the total activity of the final product in a calibrated dose calibrator.
Protocol 3: Quality Control using Instant Thin Layer Chromatography (ITLC)
Quality control is mandatory to ensure the radiochemical purity (RCP) of the final product before administration.[15][16] ITLC is a rapid method to separate the radiolabeled conjugate from free radionuclide.
Materials:
-
ITLC-SG (Silica Gel) strips.
-
Mobile Phase: 0.1 M Sodium Citrate buffer, pH 5.5 (for ¹⁷⁷Lu-DOTA complexes).[17]
-
Developing chamber (e.g., a small beaker).
-
Radio-TLC scanner or a gamma counter.
Methodology:
-
Spotting : Spot a small amount (~1-2 µL) of the final radiolabeled product onto the origin line at the bottom of an ITLC-SG strip.[17]
-
Development : Place the strip into the developing chamber containing the mobile phase. Allow the solvent to travel up the strip until it is near the top.[4]
-
Drying and Analysis : Remove the strip, mark the solvent front, and allow it to dry.[4] In this system, the ¹⁷⁷Lu-DOTA conjugate remains at the origin (Rf = 0.0-0.1), while free ¹⁷⁷Lu moves with the solvent front (Rf = 0.9-1.0).
-
Calculation : Measure the radioactivity distribution on the strip using a radio-TLC scanner or by cutting the strip into sections and counting them in a gamma counter.[4][17]
Visualizations of Key Processes
The following diagrams illustrate the core concepts and workflows involved in using bifunctional chelators for radiolabeling.
Caption: Workflow for producing a radiolabeled antibody.
Caption: Core components of a BFC-biomolecule conjugate.
Caption: Diagram of a metal ion coordinated by DOTA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new radiochemical method to determine the stability constants of metal chelates attached to a protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tech.snmjournals.org [tech.snmjournals.org]
- 17. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of DOTA-PEG4-alkyne
For researchers and professionals in drug development and molecular imaging, the bifunctional chelator DOTA-PEG4-alkyne serves as a critical linker molecule. Its structure, incorporating a DOTA macrocycle for metal chelation, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal alkyne group for click chemistry, enables the conjugation of radiometals to biomolecules. A thorough understanding of its solubility and stability is paramount for the successful design and execution of radiolabeling and bioconjugation experiments. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols and workflow visualizations.
Core Properties of this compound
This compound is a heterobifunctional linker designed for a two-step conjugation and labeling process. The terminal alkyne allows for covalent attachment to an azide-modified biomolecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] Subsequently, the DOTA moiety can be chelated with a variety of diagnostic or therapeutic radionuclides. The PEG4 spacer is incorporated to enhance aqueous solubility and reduce steric hindrance during conjugation.[2][3]
Solubility Profile
The solubility of this compound is a key factor in its utility, particularly in the aqueous buffers required for most biological reactions. While precise quantitative solubility data is not extensively published by manufacturers, a qualitative solubility profile has been established.
Table 1: Qualitative Solubility of this compound
| Solvent Type | Solvent Examples | Solubility |
| Aqueous Solvents | Water | Soluble[4] |
| Polar Aprotic Solvents | Acetonitrile (ACN) | Soluble[4] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |
| Dimethylformamide (DMF) | Likely Soluble | |
| Chlorinated Solvents | Dichloromethane (DCM) | Likely Soluble |
Note: Solubility in DMSO, DMF, and DCM is inferred from the solubility of similar PEGylated bifunctional linkers.
The solubility of this compound is governed by the interplay of its constituent parts:
-
DOTA: The carboxylic acid groups of the DOTA cage can be ionized, contributing to its water solubility.
-
PEG4 Spacer: The tetraethylene glycol linker is hydrophilic and significantly enhances the overall aqueous solubility of the molecule.[2][3]
-
Alkyne: The terminal alkyne is a relatively nonpolar group, but its impact on overall solubility is mitigated by the hydrophilic DOTA and PEG components.
Experimental Protocol: Determination of Quantitative Solubility (Shake-Flask Method)
For applications requiring precise concentrations, the following protocol, adapted from standard methods for solubility determination, can be employed.
Objective: To determine the saturation solubility of this compound in a specific solvent or buffer.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS))
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
Procedure:
-
Add an excess amount of this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent of interest to the tube.
-
Tightly cap the tube and vortex vigorously for 2 minutes.
-
Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the solvent.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
The calculated concentration of the undissolved supernatant represents the saturation solubility of this compound under the tested conditions.
Stability Profile
The stability of this compound is a composite of the chemical robustness of the DOTA macrocycle, the PEG linker, and the terminal alkyne.
-
DOTA Moiety: The DOTA macrocycle itself is highly stable. When complexed with a metal ion, the resulting chelate exhibits exceptional thermodynamic stability and kinetic inertness, which is crucial for preventing the release of the radiometal in vivo.[5]
-
PEG Linker: Polyethylene glycol is generally considered to be a stable and biocompatible polymer.
-
Alkyne Group: Terminal alkynes are stable under most storage and handling conditions. However, the stability of the overall molecule can be influenced by factors such as pH and temperature, especially in solution. For long-term storage, it is recommended to keep the compound at -20°C in a desiccated environment.[4]
Experimental Protocol: Assessment of In Vitro Stability
This protocol can be used to evaluate the stability of this compound in a solution over time, for example, in a reaction buffer or in a biological matrix like human serum.
Objective: To determine the degradation of this compound over time under specific conditions.
Materials:
-
This compound
-
Buffer or biological matrix of interest (e.g., PBS pH 7.4, human serum)
-
Thermostatic incubator
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or ACN).
-
Dilute the stock solution to the desired final concentration in the buffer or biological matrix to be tested.
-
Incubate the solution at a constant temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the sample.
-
If using a biological matrix like serum, precipitate the proteins (e.g., with an equal volume of cold acetonitrile), centrifuge, and collect the supernatant.
-
Analyze the samples by HPLC or LC-MS.
-
Monitor the peak area of the intact this compound over time. The percentage of the remaining compound at each time point relative to the 0-hour time point indicates its stability.
Experimental Workflows and Visualizations
The primary application of this compound is in a multi-step workflow involving bioconjugation followed by radiolabeling.
Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This workflow describes the conjugation of this compound to an azide-modified biomolecule.
Experimental Protocol: CuAAC Bioconjugation
Objective: To conjugate this compound to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
In a reaction tube, add the azide-modified protein to the desired final concentration (e.g., 10-50 µM).
-
Add this compound to a final concentration that is in molar excess of the protein (e.g., 5-10 fold excess).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the protein-alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
After the reaction, remove the excess reagents and byproducts by purifying the reaction mixture using an appropriate method such as SEC.
-
Characterize the final DOTA-PEG4-biomolecule conjugate to confirm successful conjugation and determine the degree of labeling.
Radiolabeling Workflow
This workflow illustrates the chelation of a radiometal by the DOTA-conjugated biomolecule.
Experimental Protocol: Radiolabeling with Gallium-68
Objective: To radiolabel a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga).
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated peptide
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5)
-
Heating block
-
Quality control system (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 N HCl to obtain the ⁶⁸GaCl₃ eluate.
-
In a sterile reaction vial, combine the DOTA-conjugated peptide (e.g., 10-20 µg) and the reaction buffer.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture in a heating block at 95°C for 10-15 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity of the final product.
By understanding the fundamental properties of solubility and stability, and by employing robust experimental protocols, researchers can effectively utilize this compound for the development of novel radiopharmaceuticals and imaging agents.
References
The Chemistry and Application of DOTA-PEG4-alkyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DOTA-PEG4-alkyne is a bifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, medical imaging, and targeted radionuclide therapy. Its unique structure, incorporating a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group, allows for the versatile and efficient labeling of biomolecules with radiometals for both diagnostic and therapeutic applications. This guide provides an in-depth overview of its chemical properties, experimental applications, and a conceptual workflow for its use.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below. These values are critical for accurate experimental design, including molar concentration calculations and reaction stoichiometry.
| Property | Value |
| Molecular Formula | C27H47N5O11 |
| Molecular Weight | 617.7 g/mol [1][2][3][4] |
| CAS Number | 2080307-47-5[2] |
Experimental Protocols: A Synthesized Workflow
The utility of this compound lies in a two-stage process: first, its conjugation to a targeting molecule (e.g., a peptide, antibody, or small molecule) via its alkyne handle, and second, the chelation of a radionuclide by the DOTA macrocycle. The following protocols outline a general workflow for these key experimental steps.
Bioconjugation via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The terminal alkyne group of this compound enables its covalent attachment to an azide-modified biomolecule through a highly efficient and specific "click chemistry" reaction.[1]
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Appropriate reaction buffer (e.g., phosphate-buffered saline, PBS)
General Protocol:
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified biomolecule and this compound in a suitable buffer or solvent.
-
Prepare stock solutions of CuSO4, sodium ascorbate (B8700270), and the stabilizing ligand in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-modified biomolecule and a molar excess of this compound.
-
Add the copper-stabilizing ligand to the mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for a specified time, typically ranging from 30 minutes to a few hours. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
-
Purification:
-
Upon completion, the DOTA-PEG4-conjugated biomolecule is purified from excess reagents and byproducts using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.
-
Radiolabeling of the DOTA-Conjugate
Once the DOTA-PEG4-linker is attached to the targeting molecule, the DOTA cage can be used to chelate a wide variety of radiometals for imaging (e.g., Gallium-68) or therapy (e.g., Lutetium-177, Actinium-225).
Materials:
-
Purified DOTA-conjugated biomolecule
-
Radionuclide of choice (e.g., in a dilute acid solution)
-
Labeling buffer (e.g., sodium acetate (B1210297) or HEPES, pH adjusted for the specific radionuclide)
General Protocol:
-
pH Adjustment:
-
Add the labeling buffer to the purified DOTA-conjugated biomolecule.
-
-
Addition of Radionuclide:
-
Carefully add the radionuclide solution to the buffered DOTA-conjugate. The amount of radionuclide will depend on the desired specific activity.
-
-
Incubation:
-
Incubate the reaction mixture at an elevated temperature (e.g., 37°C or higher, depending on the radionuclide and conjugate stability) for a defined period (typically 15-60 minutes).
-
-
Quality Control and Purification:
-
After incubation, the radiolabeling efficiency is determined using techniques like radio-TLC or radio-HPLC.
-
If necessary, unchelated radionuclide is removed using a purification method such as a desalting column.
-
Conceptual Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of utilizing this compound in the development of a targeted radiopharmaceutical, from initial conjugation to its application in targeted radionuclide therapy.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
DOTA-PEG4-Alkyne for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DOTA-PEG4-alkyne, a key reagent in the field of bioconjugation. Its unique properties make it an invaluable tool for the development of targeted therapeutics and diagnostic agents. This document details its core features, provides structured quantitative data, and outlines detailed experimental protocols for its application.
Core Features of this compound
This compound is a heterobifunctional linker that incorporates three key components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent cations like radiometals used in medical imaging and therapy.[1]
-
PEG4 (tetraethylene glycol): A short, hydrophilic polyethylene (B3416737) glycol spacer. The PEG linker enhances the aqueous solubility of the molecule and the resulting bioconjugate, reduces aggregation, and can improve the pharmacokinetic properties of the final product.[2]
-
Alkyne: A terminal alkyne group that serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions.
This combination of features makes this compound a versatile reagent for conjugating metal chelates to biomolecules such as peptides, proteins, antibodies, and nanoparticles for applications in areas like PET, SPECT, and MRI imaging, as well as targeted radiotherapy.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₄₇N₅O₁₁ | |
| Molecular Weight | 617.7 g/mol | |
| Purity | >95% or >96% (supplier dependent) | |
| Solubility | Water, Acetonitrile (ACN), DMSO | |
| Storage Condition | -20°C | |
| Appearance | White to off-white solid | |
| CAS Number | 2080307-47-5 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for bioconjugation and a general protocol for subsequent radiolabeling.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-Modified Biomolecule
This protocol describes the conjugation of this compound to a biomolecule (e.g., peptide, protein) that has been pre-functionalized with an azide (B81097) group.
Materials and Reagents:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified biomolecule solution.
-
Add a 5-10 molar excess of the this compound stock solution to the biomolecule solution.
-
Add the THPTA ligand solution to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final volume should be adjusted with the reaction buffer. The final DMSO concentration should be kept below 10% to avoid denaturation of proteins.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation. Protect the reaction from light.
-
-
Purification:
-
Following incubation, purify the DOTA-conjugated biomolecule from excess reagents and catalyst using an appropriate method.
-
Size-Exclusion Chromatography (SEC): Use a column with an appropriate molecular weight cutoff for the biomolecule.
-
Dialysis: Dialyze against an appropriate buffer to remove small molecule impurities.
-
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as Mass Spectrometry (MS) or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Radiolabeling of DOTA-Conjugated Biomolecule
This protocol provides a general procedure for radiolabeling the DOTA-conjugated biomolecule with a radionuclide such as Gallium-68 (⁶⁸Ga).
Materials and Reagents:
-
Purified DOTA-conjugated biomolecule
-
Radionuclide solution (e.g., ⁶⁸GaCl₃ in HCl)
-
Labeling Buffer (e.g., 0.1 M sodium acetate, pH 4.0-5.5)
-
Quenching solution (e.g., 50 mM EDTA)
-
Purification system (e.g., C18 Sep-Pak cartridge)
Procedure:
-
Preparation:
-
Adjust the pH of the radionuclide solution using the labeling buffer to the optimal range for DOTA chelation (typically pH 4.0-5.5).
-
-
Labeling Reaction:
-
Add the purified DOTA-conjugated biomolecule to the pH-adjusted radionuclide solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-15 minutes. The optimal temperature and time may vary depending on the biomolecule's stability.
-
-
Quenching:
-
After incubation, add the quenching solution to chelate any remaining free radionuclide.
-
-
Purification:
-
Purify the radiolabeled bioconjugate from unchelated radionuclide and other impurities. A C18 Sep-Pak cartridge is commonly used for this purpose.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using techniques like radio-TLC or radio-HPLC.
-
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound for bioconjugation.
Caption: Bioconjugation workflow using this compound via CuAAC.
Caption: General workflow for radiolabeling a DOTA-conjugated biomolecule.
Caption: Logical relationship of this compound components and applications.
References
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using DOTA-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents to monoclonal antibodies (mAbs) is a critical step in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator widely employed for its ability to form highly stable complexes with a variety of radionuclides. The DOTA-PEG4-alkyne linker offers a versatile platform for antibody conjugation, incorporating a DOTA chelator for radiolabeling, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to improve solubility and pharmacokinetics, and a terminal alkyne group for covalent attachment to an antibody via click chemistry.[1]
This document provides detailed protocols for the preparation of azide-modified antibodies and their subsequent conjugation with this compound using both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Additionally, it outlines methods for the characterization of the resulting antibody-DOTA conjugates.
Data Presentation
Table 1: Quantitative Parameters for Antibody-DOTA Conjugation
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Molar Ratio (Linker:Ab) | 5:1 to 20:1 | --- | [2] |
| Conjugation Efficiency | 65-95% | Mass Spectrometry, HPLC | [2] |
| Drug-to-Antibody Ratio (DAR) | 1.0 - 4.0 | HIC, RP-HPLC, Mass Spec | [3][] |
| Radiochemical Purity (RCP) | >95% | RTLC, HPLC | |
| Immunoreactivity | >90% of native Ab | ELISA, Flow Cytometry, SPR |
Table 2: Comparison of CuAAC and SPAAC for Antibody Conjugation
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Reaction Rate | Generally faster | Can be slower, but highly dependent on the strained alkyne |
| Biocompatibility | Potential for cytotoxicity due to copper catalyst | Highly biocompatible, metal-free |
| Reagents | Requires a copper source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) | Requires a strained alkyne (e.g., DBCO, BCN) on one of the molecules |
| Complexity | Requires careful control of reaction conditions to prevent protein damage from copper | Simpler reaction setup |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Antibody
This protocol describes the introduction of azide (B81097) functionalities onto an antibody, a prerequisite for click chemistry conjugation with this compound. This can be achieved through the modification of lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Azido-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Amicon® Ultra centrifugal filter units (30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 8.0-8.5, using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
NHS Ester Stock Solution Preparation:
-
Dissolve the Azido-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the Azido-PEG4-NHS ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted Azido-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Concentrate the azide-modified antibody using a centrifugal filter unit.
-
-
Characterization:
-
Determine the final concentration of the azide-modified antibody using a BCA assay or by measuring absorbance at 280 nm.
-
Confirm the incorporation of azide groups by mass spectrometry (an increase in mass corresponding to the mass of the Azido-PEG4 moiety should be observed).
-
Protocol 2: Antibody Conjugation with this compound via CuAAC
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS, pH 7.4
-
Desalting column
-
Amicon® Ultra centrifugal filter units (30 kDa MWCO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody (final concentration ~1-5 mg/mL) and a 5 to 10-fold molar excess of the this compound stock solution.
-
Prepare a premix of CuSO4 and THPTA by adding the CuSO4 stock solution to the THPTA stock solution to achieve a final concentration of 5 mM CuSO4 and 25 mM THPTA.
-
Add the CuSO4/THPTA premix to the antibody-alkyne mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the DOTA-conjugated antibody using a desalting column to remove the copper catalyst, excess linker, and other small molecules.
-
Concentrate the final conjugate using a centrifugal filter unit.
-
Protocol 3: Antibody Conjugation with this compound via SPAAC
For this protocol, the antibody would need to be modified with a strained alkyne (e.g., DBCO, BCN), and the DOTA-PEG4 moiety would need to have an azide group (DOTA-PEG4-azide). The following protocol assumes the use of an azide-modified antibody and a DOTA-PEG4-DBCO linker.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
DOTA-PEG4-DBCO
-
PBS, pH 7.4
-
Desalting column
-
Amicon® Ultra centrifugal filter units (30 kDa MWCO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DOTA-PEG4-DBCO in DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody (final concentration ~1-5 mg/mL) and a 3 to 5-fold molar excess of the DOTA-PEG4-DBCO stock solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the DOTA-conjugated antibody using a desalting column to remove the excess linker.
-
Concentrate the final conjugate using a centrifugal filter unit.
-
Mandatory Visualization
Caption: Experimental workflow for antibody conjugation with this compound.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
References
Application Notes and Protocols: A Step-by-Step Guide to Radiolabeling with DOTA-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-PEG4-alkyne is a bifunctional chelator integral to the development of targeted radiopharmaceuticals. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage securely complexes trivalent radiometals, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. The tetraethylene glycol (PEG4) linker enhances solubility and pharmacokinetic properties, while the terminal alkyne group enables covalent conjugation to azide-modified biomolecules via "click chemistry." This modular approach allows for the development of a wide array of targeted imaging and therapeutic agents.
These application notes provide detailed protocols for the radiolabeling of this compound with ⁶⁸Ga and ¹⁷⁷Lu, subsequent purification, quality control, and a general protocol for post-labeling click chemistry conjugation.
Quantitative Data Summary
The following table summarizes typical radiolabeling results obtained with a DOTA-PEG4-conjugated molecule, providing an expected range for radiochemical purity and specific activity. These values are based on studies with DOTA-PEG4-LLP2A, a molecule with a similar chelating and linker structure.[1]
| Radionuclide | Parameter | Typical Value |
| Gallium-68 (⁶⁸Ga) | Radiochemical Purity | >98% |
| Specific Activity | 37 MBq/µg | |
| Lutetium-177 (¹⁷⁷Lu) | Radiochemical Purity | >98% |
| Specific Activity | 27–29 MBq/µg |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)
This protocol details the manual radiolabeling of this compound with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
This compound
-
⁶⁸Ge/⁶⁸Ga generator (0.1 N HCl eluent)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.5 M, pH 4.0)
-
Metal-free water
-
Cation exchange cartridge
-
Acetone/HCl elution solution (97.5% acetone, 0.25% HCl)
-
Heating block
-
Reaction vial (e.g., V-vial)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl according to the manufacturer's instructions.
-
Purification of ⁶⁸Ga: Trap the ⁶⁸GaCl₃ eluate on a cation exchange cartridge. Elute the purified ⁶⁸Ga³⁺ with an acetone/HCl solution into a sterile reaction vial.
-
Preparation of Reaction Mixture:
-
In a separate vial, dissolve this compound in ammonium acetate buffer (pH 4.0). A typical concentration is 1 µg of conjugate in 100 µL of buffer.
-
Add the dissolved this compound to the vial containing the purified ⁶⁸Ga³⁺.
-
-
Radiolabeling Reaction: Heat the reaction mixture at 70°C for 30 minutes.[1] This also aids in the evaporation of acetone.
-
Cooling: After incubation, allow the reaction vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity of the resulting [⁶⁸Ga]Ga-DOTA-PEG4-alkyne using radio-TLC or radio-HPLC.
Protocol 2: Radiolabeling of this compound with Lutetium-177 (¹⁷⁷Lu)
This protocol outlines the procedure for labeling this compound with ¹⁷⁷Lu.
Materials:
-
This compound
-
[¹⁷⁷Lu]LuCl₃ solution
-
Ammonium acetate buffer (0.1 M, pH 5.0)
-
Gentisic acid solution (56 mM)
-
Metal-free water
-
Heating block
-
Reaction vial
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation of Reaction Mixture:
-
In a sterile reaction vial, combine 2–7 µg of this compound with 100–300 µL of 0.1 M ammonium acetate buffer (pH 5.0).
-
Add 1–7 µL of 56 mM gentisic acid as a radical scavenger to prevent radiolysis.[1]
-
Add the desired activity of [¹⁷⁷Lu]LuCl₃ (e.g., 54–200 MBq) to the reaction vial.
-
-
Radiolabeling Reaction: Heat the reaction mixture at 70°C for 30 minutes.[1]
-
Cooling: Allow the reaction vial to cool to room temperature.
-
Quality Control: Assess the radiochemical purity of [¹⁷⁷Lu]Lu-DOTA-PEG4-alkyne by radio-HPLC or radio-TLC.
Protocol 3: Purification of Radiolabeled this compound
Purification is often necessary to remove unchelated radionuclide and other impurities. Solid-phase extraction (SPE) is a common method.
Materials:
-
C18 SPE cartridge
-
Sterile water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with ethanol (e.g., 5 mL) followed by sterile water (e.g., 10 mL).
-
Loading: Load the radiolabeling reaction mixture onto the conditioned C18 cartridge. The radiolabeled product will be retained on the solid phase.
-
Washing: Wash the cartridge with sterile water (e.g., 10 mL) to remove unchelated radionuclide and hydrophilic impurities.
-
Elution: Elute the purified, radiolabeled this compound from the cartridge with a small volume of ethanol/water mixture (e.g., 50% ethanol in water) or another suitable organic solvent.
-
Solvent Removal: If necessary, the organic solvent can be removed by evaporation under a stream of nitrogen. The purified product can then be reconstituted in a biocompatible buffer such as PBS.
Protocol 4: Quality Control
The radiochemical purity of the final product should be determined.
Methods:
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is the gold standard for determining radiochemical purity. A reverse-phase C18 column is typically used with a gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid). The eluate is passed through a radioactivity detector to generate a chromatogram.
-
Radio-Thin-Layer Chromatography (Radio-TLC): A faster, more routine method for quality control. A small spot of the reaction mixture is applied to a TLC plate, which is then developed in an appropriate mobile phase. The distribution of radioactivity on the plate is measured with a radio-TLC scanner.
Protocol 5: Post-Labeling Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating the radiolabeled [⁶⁸Ga/¹⁷⁷Lu]Lu-DOTA-PEG4-alkyne to an azide-containing molecule.
Materials:
-
Purified [⁶⁸Ga/¹⁷⁷Lu]Lu-DOTA-PEG4-alkyne
-
Azide-functionalized biomolecule (e.g., peptide, antibody fragment)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction buffer (e.g., PBS)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA.
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
-
Click Reaction Mixture:
-
In a reaction vial, combine the purified radiolabeled this compound with the azide-functionalized biomolecule.
-
Add the THPTA ligand, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Purification: The final radiolabeled conjugate can be purified using size-exclusion chromatography or HPLC to remove excess reagents.
Visualizations
Experimental Workflow for Radiolabeling and Conjugation
Caption: Experimental workflow for radiolabeling and conjugation.
References
Application Notes and Protocols: DOTA-PEG4-Alkyne Click Chemistry with Azide-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to peptides is a critical step in the development of radiopharmaceuticals for molecular imaging and targeted radionuclide therapy. Click chemistry, a set of biocompatible and highly efficient reactions, offers a robust methodology for this conjugation.[1] This document provides detailed application notes and protocols for the conjugation of DOTA-PEG4-alkyne to azide-modified peptides via two primary click chemistry approaches: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
These protocols are designed to guide researchers in the efficient synthesis, purification, and characterization of DOTA-peptide conjugates for applications in nuclear medicine and drug development.[2] The inclusion of a PEG4 linker enhances the hydrophilicity and pharmacokinetic properties of the resulting conjugate.
Data Presentation
The following tables summarize quantitative data for the synthesis and radiolabeling of DOTA-peptide conjugates using click chemistry.
Table 1: Comparison of Click Chemistry Conjugation Methods for DOTA-Peptides
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Time | 30 - 60 minutes | 4 - 48 hours |
| Reaction Temperature | Room Temperature | Room Temperature to 37°C |
| Catalyst | Copper(I) | None (metal-free) |
| Typical Yield | >95% (conjugation efficiency) | High, often quantitative |
| Key Advantage | Fast reaction kinetics | Biocompatible for in vivo applications due to the absence of a cytotoxic copper catalyst |
| Key Disadvantage | Potential for copper cytotoxicity and interference with DOTA chelation | Slower reaction rates compared to CuAAC |
Table 2: Characterization and Radiolabeling of DOTA-Peptide Conjugates
| Parameter | Typical Value/Method | Reference |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | |
| Purity Assessment | Analytical RP-HPLC, Mass Spectrometry (MALDI-TOF or ESI-MS) | |
| Achieved Purity | >95% | |
| Radiolabeling Isotope | Gallium-68 (⁶⁸Ga) | |
| Radiochemical Purity | >95% | |
| Specific Activity | Up to 1 GBq/nmol |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Azide-Modified Peptide
This protocol describes the conjugation of this compound to a peptide containing an azide (B81097) functionality using a copper(I) catalyst.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Nitrogen or Argon gas
-
Reversed-phase C18 HPLC column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Mass spectrometer (MALDI-TOF or ESI)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of the azide-modified peptide in deionized water or a suitable buffer.
-
Prepare a 10 mM solution of this compound in DMF or DMSO.
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 200 mM solution of THPTA ligand in deionized water.
-
Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the azide-modified peptide solution (e.g., 1 equivalent).
-
Add the this compound solution (e.g., 1.5 equivalents).
-
In a separate tube, premix CuSO₄ (e.g., 0.1 equivalents) and THPTA (e.g., 0.5 equivalents) in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA complex to the peptide/alkyne mixture.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5 equivalents).
-
Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.
-
-
Purification by RP-HPLC:
-
Quench the reaction by adding EDTA to chelate the copper catalyst.
-
Filter the reaction mixture through a 0.22 µm syringe filter.
-
Purify the DOTA-peptide conjugate using a semi-preparative C18 RP-HPLC column.
-
A typical gradient is 5% to 70% Solvent B over 20 minutes.
-
-
Characterization:
-
Confirm the identity of the purified product by mass spectrometry (MALDI-TOF or ESI-MS) to verify the expected molecular weight of the DOTA-peptide conjugate.
-
Assess the purity of the final product using analytical RP-HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of DOTA-PEG4-BCN to an Azide-Modified Peptide
This protocol outlines the copper-free conjugation of a DOTA-functionalized bicyclo[6.1.0]nonyne (BCN) to an azide-modified peptide.
Materials:
-
Azide-modified peptide
-
DOTA-PEG4-BCN
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Reversed-phase C18 HPLC column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Mass spectrometer (MALDI-TOF or ESI)
Procedure:
-
Preparation of Solutions:
-
Dissolve the azide-modified peptide in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
Dissolve the DOTA-PEG4-BCN in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with PBS to the desired concentration.
-
-
Conjugation Reaction:
-
Combine the azide-modified peptide solution with the DOTA-PEG4-BCN solution in a microcentrifuge tube. A molar excess of the BCN reagent (e.g., 2-5 equivalents) is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle agitation. The reaction progress can be monitored by HPLC.
-
-
Purification by RP-HPLC:
-
Filter the reaction mixture through a 0.22 µm syringe filter.
-
Purify the DOTA-peptide conjugate using a semi-preparative C18 RP-HPLC column with a gradient of Solvent A and Solvent B as described in Protocol 1.
-
-
Characterization:
-
Confirm the molecular weight of the purified DOTA-peptide conjugate using MALDI-TOF or ESI-MS.
-
Determine the purity of the final product by analytical RP-HPLC.
-
Protocol 3: Radiolabeling of DOTA-Peptide Conjugate with Gallium-68
This protocol describes the radiolabeling of the purified DOTA-peptide conjugate with ⁶⁸Ga for PET imaging applications.
Materials:
-
Purified DOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.0-4.5)
-
Metal-free water and vials
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free vial, add a specific amount of the DOTA-peptide conjugate (e.g., 5-20 µg) dissolved in sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Heat the reaction mixture at 95°C for 5-15 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity of the ⁶⁸Ga-DOTA-peptide by radio-TLC or radio-HPLC to ensure that the incorporation of ⁶⁸Ga is greater than 95%.
-
Mandatory Visualizations
Caption: Workflow for DOTA-peptide conjugate synthesis and application.
Caption: Key signaling events upon somatostatin receptor activation.
References
Revolutionizing PET Imaging: Application Notes for DOTA-PEG4-Alkyne in Probe Development
For Immediate Release
Researchers, scientists, and drug development professionals now have access to comprehensive application notes and protocols detailing the use of DOTA-PEG4-alkyne for the development of Positron Emission Tomography (PET) imaging probes. This advanced bifunctional linker is at the forefront of creating next-generation diagnostic and theranostic agents, offering a versatile platform for highly specific and efficient radiolabeling through "click chemistry."
This compound combines the robust chelating properties of DOTA for radiometals with a flexible PEG4 spacer and a terminal alkyne group. This unique structure facilitates a streamlined workflow for conjugating targeting moieties and subsequent radiolabeling, paving the way for novel PET probes with enhanced pharmacokinetic profiles. These new application notes provide researchers with the detailed methodologies and quantitative data necessary to accelerate their probe development programs.
Key Applications and Advantages:
-
Targeted PET Imaging: The alkyne group allows for the covalent attachment of azide-modified targeting vectors such as peptides, antibodies, or small molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This enables the development of probes that can specifically target and visualize a wide range of biological markers, including cancer-associated receptors.
-
Pre-targeted Imaging: this compound is exceptionally well-suited for pre-targeted imaging strategies. In this approach, a targeting molecule conjugated to a reaction partner (e.g., an azide) is administered first, allowed to accumulate at the target site and clear from circulation. Subsequently, a radiolabeled this compound probe is administered, which rapidly "clicks" to the pre-targeted molecule, resulting in high-contrast images with minimal background signal.
-
Improved Pharmacokinetics: The hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility and in vivo stability of the resulting PET probe, often leading to improved biodistribution and clearance profiles, which can reduce non-specific uptake and enhance image quality.
These detailed protocols and application notes are designed to provide a clear and actionable guide for researchers at all levels of experience in the field of molecular imaging.
Experimental Protocols
Conjugation of this compound to an Azide-Modified Targeting Moiety via CuAAC Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to a targeting molecule (e.g., a peptide or small molecule) containing an azide (B81097) group.
Materials:
-
This compound
-
Azide-modified targeting molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF (if needed to dissolve starting materials)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of the azide-modified targeting molecule in PBS or a suitable buffer.
-
Prepare a 10 mM solution of this compound in water or DMSO.
-
Prepare a 100 mM solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 20 mM solution of CuSO4 in water.
-
Prepare a 100 mM solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified targeting molecule (1 equivalent) with this compound (1.5-2 equivalents).
-
Add THPTA/TBTA solution (10 µL of 100 mM solution).
-
Add CuSO4 solution (10 µL of 20 mM solution) and vortex briefly.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution (10 µL of 300 mM solution).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the DOTA-PEG4-conjugated targeting molecule using an appropriate method, such as size-exclusion chromatography (e.g., a PD-10 column) or preparative HPLC, to remove unreacted starting materials and copper catalyst.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical HPLC and mass spectrometry.
-
Radiolabeling of DOTA-PEG4-Conjugate with ⁶⁴Cu
This protocol outlines the chelation of Copper-64 (⁶⁴Cu) to the DOTA moiety of the purified conjugate for PET imaging.
Materials:
-
DOTA-PEG4-conjugated targeting molecule
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Metal-free water and reaction vials
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, dissolve the DOTA-PEG4-conjugated targeting molecule (e.g., 5-20 µg) in ammonium acetate buffer.
-
Add the ⁶⁴CuCl₂ solution (e.g., 185-370 MBq) to the conjugate solution.
-
Ensure the final pH of the reaction mixture is between 5.0 and 6.0. Adjust with ammonium acetate buffer if necessary.
-
-
Incubation:
-
Incubate the reaction mixture at 40-60°C for 30-60 minutes.[1] The optimal temperature and time may vary depending on the specific conjugate.
-
-
Quenching and Quality Control:
-
After incubation, the reaction can be quenched by adding a small volume of 0.1 M EDTA solution to chelate any free ⁶⁴Cu.
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A successful labeling should yield an RCP of >95%.
-
-
Purification (if necessary):
-
If the RCP is below 95%, the radiolabeled probe can be purified using a C18 Sep-Pak cartridge or size-exclusion chromatography to remove unchelated ⁶⁴Cu.
-
In Vitro Cell Uptake Assay
This protocol is for evaluating the specific uptake of the radiolabeled PET probe in a target cell line.
Materials:
-
Target cells (expressing the biomarker of interest) and control cells (low or no expression)
-
Cell culture medium
-
6-well or 12-well plates
-
Radiolabeled PET probe (e.g., ⁶⁴Cu-DOTA-PEG4-conjugate)
-
Unlabeled ("cold") conjugate for blocking studies
-
PBS
-
Gamma counter
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that allows for adherence and growth (e.g., 2 x 10⁵ cells/well) and incubate overnight.
-
-
Uptake Experiment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the radiolabeled probe (e.g., 0.1 µCi per well).
-
For blocking experiments, co-incubate a separate set of wells with the radiolabeled probe and an excess of the unlabeled conjugate (e.g., 100-fold molar excess).
-
Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
-
Cell Lysis and Counting:
-
At each time point, remove the medium and wash the cells three times with ice-cold PBS to stop the uptake and remove unbound radioactivity.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Collect the cell lysate and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the cell uptake as a percentage of the added dose and normalize to the number of cells or protein content. Compare the uptake in the target cells with and without the blocking agent, and with the control cells.
-
In Vivo PET Imaging and Biodistribution
This protocol describes the use of the radiolabeled probe for PET imaging and ex vivo biodistribution studies in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Radiolabeled PET probe
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
-
Probe Administration:
-
Administer the radiolabeled probe (e.g., 3.7-7.4 MBq) via tail vein injection.
-
-
PET/CT Imaging:
-
Acquire dynamic or static PET/CT images at various time points post-injection (e.g., 1, 4, 24 hours).
-
-
Ex Vivo Biodistribution:
-
After the final imaging session, euthanize the mouse.
-
Harvest major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle) and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Analyze the PET images to visualize probe accumulation in the tumor and other organs.
-
Calculate the tracer uptake in the harvested tissues as the percentage of the injected dose per gram of tissue (%ID/g).
-
Quantitative Data Summary
The following tables summarize representative quantitative data for PET probes developed using DOTA-conjugation methodologies. The specific values can vary significantly based on the targeting molecule, the radiometal used, and the animal model.
Table 1: Radiolabeling and Stability
| Parameter | ⁶⁴Cu-DOTA-conjugate | ⁶⁸Ga-DOTA-conjugate | Reference |
| Radiochemical Yield | >95% | 90-95% | [2][3] |
| Specific Activity | 2.7 - 255.6 GBq/µmol | >250 Ci/mmol | [1][4] |
| In Vitro Stability (24h in serum) | >95% intact | >95% intact | [2][5] |
Table 2: In Vitro Cell Uptake
| Cell Line | Probe | Uptake (% added dose/10⁶ cells) | Blocking Efficiency | Reference |
| GRPR-positive PC-3 | ⁶⁴Cu-DOTA-PEG-Bombesin | 13.4% at 2h | Significant reduction with excess cold peptide | [4] |
| M2 Macrophages | ⁶⁸Ga-DOTA-M2pep | ~1.6% at 1h | ~63% reduction with cold peptide | [3] |
Table 3: In Vivo Tumor Uptake and Biodistribution (%ID/g)
| Tumor Model | Probe | Time p.i. | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| B16F10 Melanoma | ⁶⁸Ga-DOTA-M2pep | 1 hour | 3.35 ± 0.34 | 3.35 ± 0.27 | [3] |
| U87MG Glioma | ⁶⁸Ga-DOTA-AE105-NH₂ | 1 hour | 1.1 | ~5 | [5] |
| Pancreatic (AsPC-1) | ⁶⁸Ga-DOTA-FZUD | 1 hour | ~4.5 | >10 | [6] |
| LS174 Colorectal (Pre-targeted) | ⁶⁸Ga-DOTA-PEG₁₁-Tz | 2 hours | 5.8 | >5 | [7] |
References
- 1. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of 64Cu-labeled Magnetic Nanoparticles as a Dual-Modality PET/MR Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Based [68Ga]Ga Labeled PET Tracer for Tumor Imaging by Targeting Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of a 64Cu-labeled polyethylene glycol-bombesin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
DOTA-PEG4-Alkyne in Targeted Radionuclide Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-PEG4-alkyne is a bifunctional chelator that serves as a critical component in the development of targeted radiopharmaceuticals. It incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage for the stable chelation of therapeutic or diagnostic radionuclides, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to improve pharmacokinetic properties, and a terminal alkyne group for covalent attachment to targeting biomolecules via "click chemistry." This modular design allows for the creation of highly specific radiopharmaceuticals for targeted radionuclide therapy (TRT), a therapeutic modality that delivers cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissues.
The PEG4 linker enhances the solubility and in vivo stability of the resulting radiopharmaceutical, often leading to improved tumor uptake and favorable biodistribution profiles. The alkyne functional group enables efficient and specific conjugation to azide-modified targeting ligands, such as peptides, antibodies, or small molecules, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This versatile linker is instrumental in advancing the field of theranostics, where diagnostic imaging can guide subsequent targeted therapy.
Data Presentation
Table 1: Radiolabeling and In Vivo Performance of a this compound Conjugate
| Parameter | Radionuclide | Value | Reference |
| Radiolabeling | |||
| Radiochemical Purity | 177Lu | >98% | [1] |
| Specific Activity | 177Lu | 27–29 MBq/μg | [1] |
| Radiochemical Purity | 68Ga | >98% | [1] |
| Specific Activity | 68Ga | 37 MBq/μg | [1] |
| In Vitro | |||
| Binding Affinity (Kd) to VLA-4 | 177Lu | 4.1 ± 1.5 nM | [1] |
| In Vivo Tumor Uptake (%ID/g) | |||
| 4 hours post-injection | 177Lu | 31.5 ± 7.8 %ID/g | |
| Tumor-to-Tissue Ratios (177Lu) | |||
| Tumor/Blood (24 h) | 177Lu | 185 ± 26 | |
| Tumor/Muscle (4 h) | 177Lu | 21 ± 7 |
Data presented is for a 177Lu-DOTA-PEG4-LLP2A conjugate targeting VLA-4 in a melanoma model.
Experimental Protocols
Protocol 1: Bioconjugation of this compound to an Azide-Modified Targeting Ligand via CuAAC
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating this compound to a targeting molecule (e.g., a peptide or antibody) containing an azide (B81097) group.
Materials:
-
Azide-modified targeting ligand
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified targeting ligand in PBS at a concentration of 1-5 mg/mL.
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified targeting ligand solution.
-
Add a 5-10 fold molar excess of the this compound stock solution.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture containing the targeting ligand and this compound.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the DOTA-PEG4-conjugated targeting ligand using an appropriate SEC column to remove unreacted reagents and byproducts.
-
Monitor the elution profile by UV absorbance at 280 nm.
-
Collect and pool the fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the final product using techniques such as HPLC and mass spectrometry.
-
Protocol 2: Radiolabeling of DOTA-PEG4-Conjugate with Lutetium-177
This protocol describes the radiolabeling of a DOTA-PEG4-conjugated targeting ligand with the therapeutic radionuclide Lutetium-177 (177Lu).
Materials:
-
177LuCl₃ in 0.05 M HCl
-
DOTA-PEG4-conjugated targeting ligand
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Gentisic acid (50 mg/mL in water, as a radioprotectant)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reaction Setup:
-
In a sterile, pyrogen-free reaction vial, add the DOTA-PEG4-conjugated targeting ligand (typically 2-10 µg).
-
Add 100-300 µL of 0.1 M ammonium acetate buffer (pH 5.0).
-
Add 1-7 µL of 56 mM gentisic acid solution.
-
Add the desired amount of 177LuCl₃ (e.g., 50-200 MBq). The final reaction volume should be kept minimal.
-
-
Incubation:
-
Gently mix the reaction vial and incubate at 70-95°C for 20-30 minutes.
-
-
Quality Control:
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Determine the radiochemical purity (RCP) of the 177Lu-DOTA-PEG4-conjugate using radio-TLC or radio-HPLC. A typical radio-HPLC system would involve a C18 column with a gradient of water/0.1% TFA and acetonitrile/0.1% TFA.
-
The RCP should be >95% for clinical applications.
-
-
Purification (if necessary):
-
If the RCP is below the desired threshold, the product can be purified using a C18 Sep-Pak cartridge.
-
Visualizations
References
Application Notes and Protocols for Bioconjugation of DOTA-PEG4-alkyne to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to nanoparticles is a critical step in the development of advanced diagnostic and therapeutic agents. DOTA is widely used for chelating various radionuclides for applications in PET imaging and radiotherapy.[1][2][3] The use of a polyethylene (B3416737) glycol (PEG) spacer, such as in DOTA-PEG4-alkyne, enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the final nanoparticle conjugate.[4]
This document provides detailed protocols for the bioconjugation of this compound to azide-functionalized nanoparticles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[5] These methods are designed to be adaptable for a variety of nanoparticle platforms.
Key Concepts and Workflow
The overall workflow for the bioconjugation process involves three main stages: preparation of azide-functionalized nanoparticles, the CuAAC click reaction, and purification and characterization of the final DOTA-conjugated nanoparticles.
Caption: Experimental workflow for this compound bioconjugation.
Data Presentation
Successful conjugation of this compound to nanoparticles can be quantified and characterized using various analytical techniques. The following tables summarize typical quantitative data that should be collected.
Table 1: Nanoparticle Characterization Before and After Conjugation
| Parameter | Azide-Functionalized Nanoparticles | DOTA-Conjugated Nanoparticles | Method |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | DLS |
| Zeta Potential (mV) | -25 ± 3 | -20 ± 4 | Laser Doppler Electrophoresis |
| DOTA Conjugation Efficiency (%) | N/A | > 85% | ICP-MS or fluorescence assay |
Table 2: Click Chemistry Reaction Parameters
| Parameter | Recommended Value |
| Molar Ratio (this compound : Azide-NP) | 10:1 to 50:1 |
| Copper Sulfate (CuSO₄) Final Concentration | 50 µM - 1 mM |
| Ligand (e.g., THPTA) Final Concentration | 250 µM - 5 mM |
| Sodium Ascorbate Final Concentration | 1 mM - 5 mM |
| Reaction Time | 1 - 4 hours |
| Reaction Temperature | Room Temperature (20-25°C) |
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Nanoparticles
This protocol provides a general guideline for introducing azide functionalities to a nanoparticle surface. The specific chemistry will depend on the nanoparticle material (e.g., gold, silica, polymer). This example focuses on the functionalization of amine-presenting nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
Azido-PEG4-NHS ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or Sodium Phosphate Buffer, 100 mM, pH 7.5
-
Dimethylsulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or centrifugal filters)
Procedure:
-
Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
Reaction: Add a 20 to 50-fold molar excess of the Azido-PEG4-NHS ester stock solution to the nanoparticle suspension. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted Azido-PEG4-NHS ester by SEC or repeated centrifugation and resuspension in fresh reaction buffer.
-
Characterization: Characterize the azide-functionalized nanoparticles by DLS and zeta potential measurements. The successful incorporation of azide groups can be confirmed by Fourier-transform infrared (FTIR) spectroscopy (azide peak at ~2100 cm⁻¹) or by reacting with a fluorescently labeled alkyne and measuring fluorescence.
Protocol 2: CuAAC-Mediated Conjugation of this compound
This protocol details the copper-catalyzed click reaction to conjugate this compound to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Cu(I)-stabilizing ligand solution (e.g., 100 mM THPTA in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer: PBS, pH 7.4 or Sodium Phosphate Buffer, 100 mM, pH 7.5
-
Purification system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the azide-functionalized nanoparticles suspended in the reaction buffer.
-
Add this compound to the nanoparticle suspension. A 10 to 50-fold molar excess relative to the estimated number of azide groups on the nanoparticles is recommended.
-
Catalyst Preparation: In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the THPTA ligand solution (a 1:5 molar ratio of Cu:ligand is common) and vortex briefly.
-
Catalyst Addition: Add the catalyst premix to the nanoparticle/alkyne mixture.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentrations should be in the range specified in Table 2.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle end-over-end mixing, protected from light.
-
Purification: Purify the DOTA-conjugated nanoparticles from excess reagents and catalyst using SEC or centrifugal filtration with an appropriate molecular weight cutoff. Wash the nanoparticles extensively with the reaction buffer or water.
Protocol 3: Characterization of DOTA-Conjugated Nanoparticles
1. Size and Zeta Potential Analysis:
-
Principle: DLS measures the hydrodynamic diameter and PDI, while laser Doppler electrophoresis measures the surface charge (zeta potential).
-
Procedure: Dilute a small aliquot of the purified nanoparticle suspension in deionized water or an appropriate buffer. Analyze using a DLS instrument.
-
Expected Outcome: A slight increase in hydrodynamic diameter and a change in zeta potential upon successful conjugation. The PDI should remain low, indicating a monodisperse sample.
2. Quantification of DOTA Conjugation:
-
Principle: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify the amount of a chelated, non-radioactive metal (e.g., Gadolinium) as a surrogate for DOTA.
-
Procedure:
-
Incubate the DOTA-conjugated nanoparticles with a known excess of a suitable metal salt (e.g., GdCl₃) in a buffered solution (pH 5.5-6.5) for 1 hour at an elevated temperature (e.g., 60-95°C), if the nanoparticle stability allows.
-
Remove excess, unchelated metal ions by extensive washing via centrifugal filtration or SEC.
-
Digest the purified, metal-chelated nanoparticles in concentrated nitric acid.
-
Analyze the digestate for metal content using ICP-MS.
-
Calculate the number of DOTA molecules per nanoparticle based on the metal concentration and the nanoparticle concentration.
-
Signaling Pathways and Logical Relationships
The logical flow of the characterization process is crucial for validating the final product.
Caption: Logical flow for the characterization of DOTA-nanoparticle conjugates.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful bioconjugation of this compound to azide-functionalized nanoparticles. The use of CuAAC click chemistry offers a robust and efficient method for creating stable, well-defined nanoparticle conjugates for a wide range of applications in diagnostics and therapy. Careful characterization at each step is essential to ensure the quality and efficacy of the final product.
References
- 1. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Modification Using DOTA-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface modification is a powerful technique for a wide range of applications, including cell tracking, targeted drug delivery, and immunotherapy. DOTA-PEG4-alkyne is a heterobifunctional linker that enables the covalent attachment of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator to the surface of living cells. The terminal alkyne group allows for highly specific and efficient conjugation to azide-modified cells via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The PEG4 linker enhances solubility and minimizes steric hindrance, while the DOTA moiety can chelate a variety of metal ions, making it invaluable for applications in medical imaging (e.g., PET, SPECT, MRI) and targeted radionuclide therapy.[1][2]
This document provides detailed application notes and protocols for the use of this compound in cell surface modification, covering metabolic labeling of cells with azide (B81097) groups, the CuAAC reaction on live cells, and considerations for downstream applications.
Principle of the Method
The cell surface modification strategy using this compound involves a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of an unnatural sugar analog containing an azide group (e.g., N-azidoacetylmannosamine, ManNAz). The cells' metabolic machinery incorporates this azido-sugar into cell surface glycans, effectively displaying azide groups on the cell surface.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-labeled cells are then treated with this compound in the presence of a copper(I) catalyst. The alkyne group of the this compound reacts specifically with the azide groups on the cell surface, forming a stable triazole linkage and covalently attaching the DOTA chelator to the cell. To mitigate copper-induced cytotoxicity, a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is used.[3]
Key Applications
-
In Vivo Cell Tracking: Radiolabeling the DOTA-modified cells with a positron-emitting radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu) allows for non-invasive cell tracking using Positron Emission Tomography (PET).
-
Targeted Radionuclide Therapy: Chelating a therapeutic radioisotope (e.g., ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac) to the DOTA on the cell surface enables the targeted delivery of radiation to specific sites in the body, such as tumors.[4]
-
Multimodal Imaging: DOTA can chelate gadolinium (Gd³⁺) for Magnetic Resonance Imaging (MRI) or fluorescently-labeled metal ions, allowing for multimodal imaging approaches.
Data Presentation
The following tables summarize representative quantitative data for cell surface modification using this compound. The exact values can vary depending on the cell type, experimental conditions, and the specific molecule conjugated to the DOTA moiety.
Table 1: Representative Labeling Efficiency and Cell Viability
| Parameter | Value | Method of Analysis |
| DOTA Conjugation Efficiency | 1.3 - 1.8 chelators/antibody (representative for antibody conjugation) | Mass Spectrometry |
| Radiolabeling Efficiency with ⁶⁸Ga | >95% | Radio-TLC / HPLC |
| Cell Viability after CuAAC | >95% (with THPTA ligand) | Trypan Blue Exclusion / Luminescence-based viability assay |
| Immunoreactivity Retention | 85-95% (for antibody-modified cells) | Flow Cytometry / Binding Assays |
Table 2: Stability of DOTA-Conjugates
| Parameter | Condition | Stability | Method of Analysis |
| In Vitro Stability of Radiolabeling | Human Serum, 37°C, 24h | >95% intact | Radio-TLC / HPLC |
| In Vivo Stability of Radiolabeling | Mouse model, up to 5 days | >98% intact | ITLC analysis of blood samples |
| Stability of Triazole Linkage | Physiological conditions | Highly stable | Inferred from the stability of click chemistry products |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azido (B1232118) Sugars
This protocol describes the introduction of azide groups onto the cell surface of mammalian cells using an azide-modified sugar, such as N-azidoacetylmannosamine (ManNAz), a precursor for sialic acid biosynthesis.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine (ManNAz) or other suitable azido sugar (e.g., Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells in an appropriate culture vessel at a density that will allow for logarithmic growth during the labeling period.
-
Prepare Azido Sugar Stock Solution: Dissolve the azido sugar (e.g., Ac₄ManNAz) in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. The optimal concentration should be determined experimentally for each cell line.
-
Incubation: Culture the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO₂). This allows for the metabolic incorporation of the azido sugar into the cell surface glycans.
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach them using a gentle, non-enzymatic cell dissociation solution.
-
For suspension cells, collect the cells directly.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azido sugar.
-
Cell Counting and Viability Assessment: Resuspend the cells in PBS and determine the cell count and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter. The cells are now ready for the CuAAC reaction.
Protocol 2: Cell Surface Modification with this compound via CuAAC
This protocol details the copper(I)-catalyzed click reaction between the azide-labeled cells and this compound. The use of a copper-chelating ligand (THPTA) is critical to maintain cell viability.[3]
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Reagent Stock Solutions:
-
This compound: Dissolve in deionized water or PBS to a stock concentration of 10 mM.
-
CuSO₄: Dissolve in deionized water to a stock concentration of 50 mM.
-
THPTA: Dissolve in deionized water to a stock concentration of 250 mM.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
-
Cell Preparation: Resuspend the azide-labeled cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Prepare Click Reaction Mixture (pre-mix):
-
In a microcentrifuge tube, prepare the click reaction mixture by adding the reagents in the following order to PBS. The final concentrations in the cell suspension should be:
-
This compound: 50-100 µM
-
CuSO₄: 50 µM
-
THPTA: 250 µM (maintaining a 1:5 molar ratio of Cu:THPTA)
-
-
Vortex the mixture gently.
-
-
Initiate the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the click reaction mixture to a final concentration of 2.5 mM.
-
Immediately add the complete click reaction mixture to the cell suspension.
-
-
Incubation: Incubate the cells for 5-15 minutes at room temperature with gentle rocking. The optimal reaction time should be determined experimentally to maximize labeling and minimize cytotoxicity.
-
Washing:
-
Quench the reaction by adding 5 volumes of ice-cold PBS containing 1% BSA or 5 mM EDTA.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cells three times with ice-cold PBS to remove unreacted reagents.
-
-
Analysis: The DOTA-modified cells can be analyzed by flow cytometry (if a fluorescent tag is included), or used for subsequent radiolabeling and downstream applications. A control sample of unlabeled cells and azide-labeled but unclicked cells should be included for comparison.
Protocol 3: Radiolabeling of DOTA-Modified Cells with Gallium-68 (⁶⁸Ga)
This protocol provides a general procedure for radiolabeling DOTA-functionalized cells with ⁶⁸Ga for PET imaging applications. All procedures involving radioactivity should be performed in a certified radiopharmacy laboratory following appropriate safety regulations.
Materials:
-
DOTA-modified cells
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Metal-free water and reaction vials
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Reaction Setup:
-
In a sterile, metal-free reaction vial, resuspend the DOTA-modified cells (e.g., 1-10 x 10⁶ cells) in sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the cell suspension.
-
-
Incubation: Incubate the reaction mixture at 37°C for 15-20 minutes with gentle agitation.
-
Quenching and Washing:
-
Stop the reaction by adding 5 mM DTPA solution.
-
Wash the cells three times with PBS to remove unincorporated ⁶⁸Ga.
-
-
Quality Control: Determine the radiochemical purity of the labeled cells using radio-TLC or radio-HPLC. The radiolabeling efficiency should be >95%.
-
Resuspension: Resuspend the final radiolabeled cell pellet in a sterile, pyrogen-free saline solution for in vivo administration.
Mandatory Visualizations
References
- 1. DOTA Reagent DOTA PEG, DOTA linker, DOTA azide, amine, DOTA reagents | AxisPharm [axispharm.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DOTA-PEG4-Alkyne in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-PEG4-alkyne is a bifunctional chelator that plays a crucial role in the development of radiopharmaceuticals for cancer diagnosis and therapy. This molecule incorporates three key functional components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for targeted radionuclide therapy.
-
PEG4 (tetraethylene glycol): A short, hydrophilic polyethylene (B3416737) glycol linker that enhances the solubility and pharmacokinetic properties of the resulting radiopharmaceutical, often leading to improved in vivo stability and reduced non-specific binding.
-
Alkyne group: A terminal alkyne functional group that enables covalent conjugation to azide-modified biomolecules, such as peptides, antibodies, or small molecules, through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1]
This unique combination of features makes this compound a versatile tool for constructing targeted radiopharmaceuticals for applications in oncology, including non-invasive imaging of tumor-specific markers and targeted delivery of therapeutic radiation to cancer cells.
Applications in Cancer Research
The primary application of this compound in cancer research is the development of theranostic agents, which combine diagnostic imaging and targeted therapy.
1. PET Imaging:
By chelating ⁶⁸Ga, a positron-emitting radionuclide, this compound-conjugated targeting molecules can be used to visualize and quantify the expression of specific biomarkers on cancer cells. This enables non-invasive tumor detection, staging, and monitoring of treatment response. For example, ⁶⁸Ga-labeled DOTA-PEG4-LLP2A has been successfully used for PET imaging of metastatic melanoma by targeting the very late antigen-4 (VLA-4).[2]
2. Targeted Radionuclide Therapy:
When complexed with therapeutic beta- or alpha-emitting radionuclides such as ¹⁷⁷Lu or ⁹⁰Y, this compound conjugates can selectively deliver a cytotoxic radiation dose to tumor cells while minimizing damage to healthy tissues. This approach has shown promise in treating various cancers. A notable example is the use of ¹⁷⁷Lu-DOTA-PEG4-LLP2A for the targeted radiotherapy of VLA-4 expressing melanoma.[2]
3. Pre-targeting Strategies:
The click chemistry functionality of this compound allows for its use in pre-targeting approaches. In this strategy, an azide-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the tumor site. Subsequently, a radiolabeled this compound is injected, which then rapidly and specifically binds to the targeting molecule at the tumor via the click reaction. This method can improve the target-to-background ratio and reduce radiation dose to non-target tissues.
Quantitative Data Summary
The following tables summarize key quantitative data for DOTA-conjugated radiopharmaceuticals, providing insights into their performance characteristics.
Table 1: Radiolabeling and In Vitro Stability Data
| Parameter | Radionuclide | Conjugate | Value | Reference |
| Radiolabeling Efficiency | ⁶⁸Ga | DOTA-PAMAM-D | > 93% | [3] |
| ⁶⁸Ga | DOTA-Peptide | > 95% | [4] | |
| ¹⁷⁷Lu | DOTA-CC-PSMA | 77.07% ± 0.03% | ||
| Specific Activity | ⁶⁸Ga | DOTA-Peptides | Up to 1 GBq/nmol | |
| ⁶⁸Ga | DOTA-[Thi⁸, Met(O₂)¹¹]SP | 18 ± 4 GBq/µmol | ||
| In Vitro Serum Stability | ⁶⁸Ga | [⁶⁸Ga]-DOTA–PAMAM-D | 96% after 4 hours | |
| ¹⁷⁷Lu | ¹⁷⁷Lu-3p-C-NETA | >95% after 24 hours |
Table 2: In Vivo Tumor Uptake and Biodistribution Data
| Parameter | Radionuclide | Conjugate | Tumor Model | Value (%ID/g at 4h) | Reference |
| Tumor Uptake | ¹⁷⁷Lu | ¹⁷⁷Lu-DOTA-PEG4-LLP2A | B16F10 Melanoma | 31.5 ± 7.8 | |
| ¹⁷⁷Lu | ¹⁷⁷Lu-DOTA-CC-PSMA | 22Rv1 Prostate Cancer | 19.75 ± 3.02 (at 0.5h) | ||
| ⁸⁹Zr | ⁸⁹Zr-DFO-Y003 | MC38 Colorectal Cancer | 15.18 ± 3.97 (at 24h) | ||
| Tumor-to-Blood Ratio | ¹⁷⁷Lu | ¹⁷⁷Lu-DOTA-PEG4-LLP2A | B16F10 Melanoma | 36 ± 10 (at 4h), 185 ± 26 (at 24h) | |
| Tumor-to-Muscle Ratio | ¹⁷⁷Lu | ¹⁷⁷Lu-DOTA-PEG4-LLP2A | B16F10 Melanoma | 21 ± 7 (at 4h) |
%ID/g: Percentage of Injected Dose per gram of tissue.
Experimental Protocols
Protocol 1: ⁶⁸Ga Radiolabeling of a this compound Conjugated Peptide
This protocol describes the radiolabeling of a this compound conjugated targeting peptide with ⁶⁸Ga for PET imaging.
Materials:
-
This compound conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Metal-free water
-
Heating block
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
In a sterile, metal-free reaction vial, dissolve the this compound conjugated peptide (typically 10-50 µg) in metal-free water.
-
Add sodium acetate buffer to the peptide solution to achieve a final pH of 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution.
-
Incubate the reaction mixture at 90-95°C for 5-15 minutes.
-
Allow the reaction vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for in vivo use.
Protocol 2: ¹⁷⁷Lu Radiolabeling of a this compound Conjugated Peptide
This protocol outlines the procedure for radiolabeling a this compound conjugated peptide with ¹⁷⁷Lu for targeted radionuclide therapy.
Materials:
-
This compound conjugated peptide
-
[¹⁷⁷Lu]LuCl₃ solution
-
Ammonium acetate or sodium acetate buffer (0.1 M, pH 4.5-5.5)
-
Gentisic acid or ascorbic acid (optional, as a radioprotectant)
-
Heating block
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a sterile, lead-shielded vial, dissolve the this compound conjugated peptide in the chosen buffer.
-
If desired, add a radioprotectant like gentisic acid or ascorbic acid to the solution to minimize radiolysis.
-
Add the [¹⁷⁷Lu]LuCl₃ solution to the peptide mixture.
-
Incubate the reaction at 90-100°C for 15-30 minutes.
-
After incubation, allow the vial to cool.
-
Perform quality control using radio-TLC or radio-HPLC to assess radiochemical purity.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a radiolabeled this compound to an azide-modified biomolecule.
Materials:
-
Radiolabeled this compound (from Protocol 1 or 2)
-
Azide-modified targeting biomolecule (e.g., peptide, antibody)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-HCl or PBS buffer (pH 7.4)
-
Size-exclusion chromatography columns for purification
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule in the buffer.
-
Add the radiolabeled this compound to the solution.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
Add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purify the resulting radiolabeled bioconjugate using size-exclusion chromatography to remove unreacted components and the copper catalyst.
-
Confirm the purity and identity of the final product using appropriate analytical techniques.
Protocol 4: In Vitro Serum Stability Assay
This protocol is for assessing the stability of the radiolabeled conjugate in human serum.
Materials:
-
Purified radiolabeled this compound conjugate
-
Fresh human serum
-
Incubator at 37°C
-
Acetonitrile
-
Centrifuge
-
Radio-TLC or HPLC system
Procedure:
-
Add a small volume of the purified radiolabeled conjugate to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take an aliquot of the serum mixture.
-
To precipitate the serum proteins, add an equal volume of cold acetonitrile, vortex, and centrifuge.
-
Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of the intact radiolabeled conjugate remaining.
Visualizations
Caption: Experimental workflow for developing this compound based radiopharmaceuticals.
Caption: Mechanism of action for a ¹⁷⁷Lu-labeled therapeutic agent.
Caption: Drug development pipeline for a this compound based radiopharmaceutical.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Evaluation of 68Ga- and 177Lu-DOTA-PEG4-LLP2A for VLA-4-Targeted PET Imaging and Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling optimization and characterization of 68Ga labeled DOTA–polyamido-amine dendrimer conjugate – Animal biodistribution and PET imaging results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for Assessing the In Vivo Stability of DOTA-PEG4-Alkyne Conjugates
Audience: Researchers, scientists, and drug development professionals in the fields of radiopharmaceuticals, molecular imaging, and targeted therapy.
Introduction: DOTA-PEG4-alkyne is a bifunctional chelator that plays a crucial role in the development of next-generation radiopharmaceuticals and imaging agents.[1][2] Its structure incorporates three key components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In).[3][4] The macrocyclic structure provides high thermodynamic stability and kinetic inertness, which are critical for preventing the release of the radiometal in vivo.[3]
-
PEG4 (four-unit polyethylene (B3416737) glycol linker): A short, hydrophilic spacer that enhances aqueous solubility and can influence the pharmacokinetic profile of the conjugate, often by increasing its apparent size to reduce kidney uptake.
-
Alkyne group: A terminal functional group that enables covalent conjugation to azide-modified targeting vectors (e.g., antibodies, peptides, nanoparticles) via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This functionality is central to modular and pretargeted therapeutic and imaging strategies.
The in vivo stability of the entire this compound conjugate, once radiolabeled and attached to a targeting molecule, is paramount. Instability can lead to the release of the free radiometal, resulting in off-target radiation, poor imaging contrast, and misleading biodistribution data. This document provides detailed protocols for assessing the stability of these conjugates through robust in vitro and in vivo methods.
Key Stability Considerations
The overall stability of a radiolabeled conjugate depends on several factors:
-
Chelate Stability: The strength of the bond between the radiometal and the DOTA cage. DOTA is generally considered the 'gold-standard' for many radiometals due to its high kinetic inertness. However, stability can vary with the specific radiometal used; for example, Ga-DOTA complexes are known to be less stable than In-DOTA complexes.
-
Linker and Bioconjugate Stability: The chemical bonds of the PEG linker and the linkage formed by the click reaction must remain intact in the biological environment to prevent cleavage of the chelator from the targeting moiety.
-
Radiolytic Stability: High levels of radioactivity can generate reactive oxygen species that may damage the conjugate. This is a key consideration for therapeutic radiopharmaceuticals. The addition of radical scavengers like ethanol (B145695) can mitigate this effect.
Experimental Protocols
Protocol 1: In Vitro Human Serum Stability Assay
This assay is a critical first step to evaluate the stability of the radiolabeled conjugate in a simulated physiological environment before proceeding to animal studies.
Objective: To quantify the percentage of intact radiolabeled conjugate after incubation in human serum over time.
Materials:
-
Radiolabeled this compound conjugate (purified)
-
Human serum (commercially available, sterile)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.5 M EDTA solution
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath at 37°C
-
Analysis system: Radio-HPLC (High-Performance Liquid Chromatography) or Radio-TLC (Thin-Layer Chromatography)
Methodology:
-
Preparation: Dilute the purified, radiolabeled conjugate in PBS to a known concentration.
-
Incubation: Add an aliquot of the radiolabeled conjugate to a vial containing human serum (e.g., 10 µL of conjugate solution into 190 µL of serum).
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 24, and 48 hours), remove an aliquot of the serum mixture.
-
Sample Quenching & Preparation:
-
To stop any further reaction and release protein-bound radioactivity, add an equal volume of acetonitrile to the aliquot to precipitate serum proteins.
-
Vortex the sample vigorously and centrifuge at high speed (e.g., 14,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis (Radio-HPLC):
-
Inject the supernatant onto a suitable HPLC column (e.g., C18 reverse-phase).
-
Elute with a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the eluate with a UV detector and an in-line radioactivity detector.
-
The percentage of intact conjugate is calculated as the area of the peak corresponding to the intact conjugate divided by the total area of all radioactive peaks in the chromatogram.
-
-
Data Reporting: Report the results as the percentage of intact conjugate at each time point. High stability is often characterized by >95% of the complex remaining intact after prolonged incubation.
Data Presentation: In Vitro Serum Stability
| Time Point | % Intact [¹⁷⁷Lu]Lu-DOTA-PEG4-Alkyne-Vector | % Intact [⁶⁸Ga]Ga-DOTA-PEG4-Alkyne-Vector |
| 1 hour | >99% | >98% |
| 4 hours | >98% | >95% |
| 24 hours | >97% | >92% |
| 48 hours | >95% | >90% |
| (Note: Data are representative examples based on typical performance of DOTA chelates.) |
Caption: Workflow for conducting an in vivo biodistribution study.
Logical Framework for Stability Assessment
The stability assessment of a this compound conjugate is a multi-step process where each experiment provides complementary information. The in vitro assay offers a rapid and controlled screen, while the in vivo study provides the definitive evaluation of the conjugate's behavior in a complex biological system.
Visualization: Logical Relationship of Stability Experiments
Caption: Logical framework for comprehensive stability assessment.
References
Troubleshooting & Optimization
Technical Support Center: DOTA-PEG4-Alkyne Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the DOTA-PEG4-alkyne conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound conjugation reaction?
A1: The this compound linker participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In this reaction, the terminal alkyne group of the DOTA-PEG4 linker reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1]
Q2: What are the most common reasons for a low yield in my this compound conjugation reaction?
A2: Low yields in CuAAC reactions can be attributed to several factors:
-
Oxidation of the Copper(I) Catalyst: The active catalyst is Cu(I), which can easily be oxidized to the inactive Cu(II) state by oxygen present in the reaction mixture.[2][3]
-
Reagent Quality: Impurities in the this compound or the azide-containing molecule can interfere with the reaction. The purity of reagents should be greater than 95%.[4]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent can significantly impact the reaction efficiency.
-
Presence of Inhibitors: Certain buffer components, like Tris, can chelate the copper catalyst and inhibit the reaction.[2] Additionally, molecules with thiol groups (e.g., glutathione) can bind to the copper catalyst and deactivate it.[5]
-
Steric Hindrance: Bulky molecules attached to either the azide (B81097) or alkyne can physically block the reaction from occurring efficiently.[3]
Q3: How can I monitor the progress of my conjugation reaction?
A3: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][7] By taking small aliquots from the reaction mixture at different time points, you can track the consumption of starting materials and the formation of the desired conjugate.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at -20°C to ensure its stability and reactivity over time.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your conjugation reaction, consult the following troubleshooting table.
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) catalyst | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[5] |
| Reagent Impurity | Verify the purity of your this compound and azide-containing molecule using analytical methods like HPLC or NMR. Use reagents with a purity of >95%. |
| Inhibitory Buffer Components | Avoid using buffers that can chelate copper, such as Tris. Phosphate-buffered saline (PBS) or HEPES are generally recommended.[2] |
| Catalyst Inactivation by Thiols | If your biomolecule contains free thiols, consider protecting them before the conjugation reaction. Alternatively, an excess of the copper catalyst may be required.[5] |
| Suboptimal pH | The optimal pH for CuAAC reactions is typically between 7 and 9.[8] Perform small-scale reactions to optimize the pH for your specific substrates. |
| Incorrect Molar Ratio of Reactants | A molar excess of one of the reactants (either the alkyne or the azide) is often used to drive the reaction to completion. A 1.5 to 5-fold molar excess is a common starting point. |
| Insufficient Reaction Time or Temperature | While many CuAAC reactions proceed at room temperature, gentle heating (e.g., up to 60°C) can sometimes increase the yield, especially in cases of steric hindrance.[5] Monitor the reaction over time to determine the optimal duration. |
Issue 2: Formation of Side Products
The most common side reaction is the oxidative homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct.[5]
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously deoxygenate all solutions and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Absence of a Stabilizing Ligand | Use a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and prevent side reactions.[9] |
Experimental Protocols
General Protocol for this compound Conjugation (CuAAC)
This protocol provides a general framework. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Deoxygenated water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in deoxygenated water or a suitable organic solvent like DMSO to a final concentration of 10 mM.
-
Dissolve the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deoxygenated water.
-
Prepare a fresh 1 M stock solution of Sodium Ascorbate in deoxygenated water immediately before use.
-
Prepare a 100 mM stock solution of THPTA in deoxygenated water.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-functionalized molecule.
-
Add this compound to achieve the desired molar ratio (e.g., 1.5 equivalents relative to the azide).
-
Add the THPTA solution to the reaction mixture. A 5-fold molar excess relative to CuSO₄ is recommended.[9]
-
Add the CuSO₄ solution. A final concentration of 100-500 µM is a good starting point.
-
Purge the reaction vessel with an inert gas for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to initiate the click reaction. A final concentration of 1-5 mM is typical.
-
Seal the reaction vessel and allow the reaction to proceed at room temperature or with gentle heating.
-
-
Monitor and Purify:
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, purify the conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.[7]
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Molar Ratio (Alkyne:Azide) | 1.1:1 to 5:1 | An excess of one reagent can drive the reaction to completion. |
| CuSO₄ Concentration | 50 µM - 1 mM | Higher concentrations can increase reaction rate but may also lead to side reactions. |
| Sodium Ascorbate Concentration | 1 mM - 10 mM | Should be in excess relative to CuSO₄. |
| Ligand (THPTA) Concentration | 1-5 fold molar excess over CuSO₄ | Stabilizes the Cu(I) catalyst.[9] |
| Reaction Temperature | Room Temperature - 60°C | Higher temperatures may be needed for sterically hindered substrates.[5] |
| Reaction Time | 1 - 24 hours | Varies depending on the specific reactants and conditions. |
| Expected Yield | 70% - 95% | Highly dependent on the optimization of reaction conditions. A final yield of 80% after purification has been reported for a similar DOTA-peptide conjugation.[7] |
Visualizations
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DOTA-PEG4-Alkyne Click Chemistry
Welcome to the technical support center for DOTA-PEG4-alkyne click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful this compound click chemistry reaction?
A1: A typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction requires the following components:
-
An alkyne-functionalized molecule (in this case, this compound).
-
An azide-functionalized molecule (e.g., a peptide, protein, or small molecule).
-
A copper(I) catalyst , which is typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄).[1]
-
A reducing agent , most commonly sodium ascorbate (B8700270), to maintain copper in its active Cu(I) oxidation state.[1][2][3]
-
A copper-chelating ligand to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[1][2] For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[1][4]
-
A suitable solvent system . CuAAC reactions are versatile and can be performed in various solvents, including aqueous buffers (like phosphate (B84403), HEPES) and organic solvents (like DMSO, DMF).[2][4][5]
Q2: Why is a ligand necessary in the reaction?
A2: A ligand plays a crucial role in the CuAAC reaction by:
-
Stabilizing the Cu(I) catalyst : This prevents the oxidation of Cu(I) to the inactive Cu(II) state and avoids disproportionation.[1]
-
Accelerating the reaction : Ligands can significantly increase the rate of the cycloaddition.[1]
-
Reducing cytotoxicity : In biological applications, ligands help to sequester the copper ion, minimizing its toxic effects on biomolecules.[4]
Q3: Can the DOTA chelator interfere with the click reaction?
A3: Yes, the DOTA moiety, being a powerful chelator, can interact with the copper catalyst.[6] This can potentially inhibit the reaction by sequestering the copper, making it unavailable for catalysis. This can lead to lower reaction yields.[7][8] In such cases, careful optimization of copper and ligand concentrations is necessary. Alternatively, copper-free click chemistry methods, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed to circumvent this issue entirely.[6]
Q4: What are common side reactions, and how can they be minimized?
A4: A primary concern, especially in bioconjugation, is the generation of reactive oxygen species (ROS) by the copper catalyst and sodium ascorbate.[2][3] These ROS can lead to oxidative damage of sensitive biomolecules like proteins. To mitigate this, the addition of a scavenger like aminoguanidine (B1677879) is sometimes recommended.[2][9] Furthermore, byproducts of ascorbate oxidation can react with amino acid residues (lysine and arginine), causing modifications or aggregation of proteins.[2][3]
Q5: Which buffer systems are compatible with this reaction?
A5: Compatible buffers for bioconjugation reactions include phosphate, HEPES, and carbonate buffers, typically in the pH range of 6.5–8.0.[2][3] It is critical to avoid Tris buffer , as the tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for copper.[2][3]
Troubleshooting Guide
This section addresses common problems encountered during this compound click chemistry experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Impure Reagents or Solvents : Contaminants in the azide (B81097), alkyne, or solvents can inhibit the reaction. | Use high-purity reagents and solvents. Consider purifying starting materials if impurities are suspected.[1] |
| Incorrect Stoichiometry : The ratio of azide to alkyne is crucial for driving the reaction to completion. | While a 1:1 ratio is standard, using a slight excess (1.1 to 2-fold) of the less precious or more stable reagent can improve yields.[1] | |
| Inappropriate Ligand or Ratio : The choice of ligand and its concentration relative to copper are critical. | For aqueous reactions, use a water-soluble ligand like THPTA.[1] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1] It's recommended to pre-mix the copper and ligand before adding them to the reaction.[1][2] | |
| Oxygen Contamination : The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state. | Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution before adding the catalyst.[10] | |
| Steric Hindrance : Bulky groups near the alkyne or azide can slow down the reaction rate. | Increase the reaction time or temperature, provided the biomolecules are stable under these conditions.[1] | |
| Presence of Side Products/Impurities | Oxidative Damage to Biomolecules : Copper-catalyzed generation of reactive oxygen species (ROS) can damage sensitive substrates. | Add a scavenger like aminoguanidine to the reaction mixture.[2][9] Ensure the use of a stabilizing ligand. |
| Copper Catalyst Interference : DOTA can chelate the copper catalyst, leading to incomplete reactions and side products. | Consider a "click-then-chelate" approach where the click reaction is performed before introducing the metal for radiolabeling. For particularly sensitive systems, copper-free click chemistry is a viable alternative.[11][12] | |
| Difficulty in Purification | Removal of Copper Catalyst : Residual copper can interfere with downstream applications, such as radiolabeling with other metals.[6] | After the reaction, copper can be removed by precipitation (e.g., with sodium sulfide) or by using a chelating resin.[6] However, these methods must be compatible with the stability of the final conjugate. |
| Excess Unreacted Reagents : A large excess of either the this compound or the azide molecule can be challenging to separate from the desired product. | Optimize the stoichiometry to use a minimal excess of one reagent. Utilize purification methods with high resolving power, such as HPLC or size-exclusion chromatography. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for CuAAC reactions involving biomolecules. These should be considered as a starting point for optimization.
| Parameter | Recommended Range/Value | Notes |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 100 µM[2] | Higher concentrations may increase reaction rate but also risk of side reactions. |
| Ligand to Copper Ratio | 1:1 to 5:1 (Ligand:Cu)[1][2] | A higher ratio (e.g., 5:1) is often used to protect biomolecules. |
| Sodium Ascorbate Concentration | 5- to 10-fold molar excess over copper | Should be prepared fresh. |
| Reactant Stoichiometry (Alkyne:Azide) | 1:1 to 1:2 (or 2:1) | A slight excess of the less critical component can drive the reaction.[1] |
| pH | 6.5 - 8.0[2][3] | Avoid Tris buffer.[2][3] |
| Temperature | Room Temperature (20-25°C) | Can be increased for sterically hindered substrates if biomolecules are stable.[1] |
| Reaction Time | 30 minutes to several hours[1][13] | Monitor reaction progress by a suitable analytical method (e.g., LC-MS). |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol provides a general starting point for the conjugation of this compound to an azide-containing biomolecule in an aqueous buffer.
1. Preparation of Stock Solutions:
-
Azide-containing biomolecule: Prepare in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
This compound: Dissolve in DMSO or the reaction buffer.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[1]
-
Ligand (e.g., THPTA): 50 mM in water.[1]
-
Sodium Ascorbate: 100 mM in water. Prepare this solution fresh before each use. [1]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule and the this compound to the reaction buffer.
-
In a separate tube, pre-mix the required volumes of the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, a 5-fold excess of ligand would result in a 500 µM final ligand concentration.[1] Let this mixture sit for a few minutes.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2][3]
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.[13]
-
(Optional) If oxygen sensitivity is a concern, degas the initial reaction mixture (buffer, azide, alkyne) with argon or nitrogen before adding the copper/ligand and sodium ascorbate.[10]
3. Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
-
Once the reaction is complete, purify the DOTA-PEG4-conjugate using a suitable method like size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper catalyst.
Visualizations
Caption: A typical experimental workflow for CuAAC-mediated bioconjugation.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. interchim.fr [interchim.fr]
- 6. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOTA derivatives for site-specific biomolecule-modification via click chemistry: synthesis and comparison of reaction characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. confluore.com.cn [confluore.com.cn]
DOTA-PEG4-alkyne aggregation issues and solutions
Technical Support Center: DOTA-PEG4-alkyne
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues observed with this compound and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a bifunctional linker molecule used in pharmaceutical research and development. It comprises three key parts:
-
DOTA: A powerful chelating agent that securely binds to radiometals for applications in PET imaging or targeted radiotherapy.[1][2]
-
PEG4: A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and stability.[2][3][4]
-
Alkyne: A functional group that allows for "click chemistry," enabling covalent attachment to molecules containing an azide (B81097) group.[5][6]
Aggregation, or the clumping of these molecules, is a critical concern because it can lead to:
-
Reduced radiolabeling efficiency.
-
Increased immunogenicity.[10]
-
Formation of particulates in injectable formulations.
While the PEG chain improves water solubility, aggregation can still occur, particularly after conjugation to hydrophobic biomolecules or at high concentrations.[3][11]
Q2: My this compound solution appears cloudy or has visible precipitates. What are the initial steps I should take?
A cloudy appearance is a primary indicator of aggregation or solubility issues. Begin with the following troubleshooting steps:
-
Vortex/Sonicate: Gently vortex the solution. If the material remains undissolved, use a bath sonicator for 5-10 minutes. Over-sonication can degrade some molecules, so proceed with caution.
-
Warm the Solution: Gently warm the solution to 30-40°C. Many compounds have increased solubility at slightly elevated temperatures.
-
Check the Solvent: Ensure you are using a recommended solvent. While this compound is soluble in water and acetonitrile (B52724) (ACN), dissolving it first in a small amount of an organic solvent like DMSO, and then diluting with your aqueous buffer, can prevent initial aggregation.[5][12]
-
Verify Concentration: Confirm that the concentration is not above the solubility limit. If possible, dilute the solution.
Q3: Can the pH of my buffer contribute to aggregation?
Yes, pH is a critical factor. The carboxylic acid groups on the DOTA cage are ionizable. At low pH, these groups are protonated, reducing the molecule's overall charge and potentially leading to aggregation through hydrophobic interactions.
-
Recommendation: For most applications involving conjugation to antibodies or peptides, a buffer with a pH between 6.5 and 8.5 is recommended. Always check the stability and solubility of your specific conjugate across a pH range to determine the optimal conditions.
Q4: How does aggregation affect radiolabeling with DOTA chelators?
Aggregation can significantly hinder the accessibility of the DOTA cage to the radiometal.[7][8][9] If the chelator is buried within an aggregate, the radiolabeling yield will be substantially reduced. Studies have shown that even with stable conjugates, progressive aggregation can occur over time.[7][8][9] If you are experiencing unexpectedly low radiochemical purity (<95%), aggregation of your this compound conjugate should be considered a potential cause.
Troubleshooting Guide: Aggregation Issues
This guide provides a systematic approach to diagnosing and solving aggregation problems.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when you encounter a cloudy or precipitated solution.
Problem-Cause-Solution Framework
Understanding the root causes of aggregation is key to selecting the right solution.
Quantitative Data & Formulation Parameters
When working with this compound and its conjugates, using appropriate solvents and additives can be critical. The following tables provide recommended starting concentrations for common formulation agents.
Table 1: Recommended Solvents and Co-solvents
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 1-10% (v/v) | Dissolve compound in 100% DMSO first, then dilute with aqueous buffer. Can impact cell viability at higher concentrations.[12] |
| Ethanol | 5-15% (v/v) | Useful for less hydrophobic conjugates. Ensure compatibility with downstream applications. |
| Acetonitrile (ACN) | As per protocol | Often used in purification (HPLC); this compound is soluble in ACN.[5] |
| Water | As per protocol | This compound is water-soluble, but conjugates may not be.[5] |
Table 2: Excipients for Preventing Aggregation
| Excipient | Class | Recommended Starting Concentration | Mechanism of Action |
| Polysorbate 20 (Tween® 20) | Non-ionic surfactant | 0.01 - 0.1% (w/v) | Reduces surface tension and prevents hydrophobic interactions. |
| Polysorbate 80 (Tween® 80) | Non-ionic surfactant | 0.01 - 0.1% (w/v) | Similar to Tween 20; often used in parenteral formulations. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Cyclodextrin | 1 - 5% (w/v) | Encapsulates hydrophobic moieties, increasing apparent solubility. |
| Pluronic® F-68 | Polymeric surfactant | 0.1 - 1% (w/v) | Stabilizes particles in suspension and prevents aggregation. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
This protocol helps determine the solubility of your this compound conjugate in a specific buffer.
Materials:
-
This compound conjugate (lyophilized powder)
-
Selected buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare a stock solution of the conjugate by dissolving a known mass in a minimal amount of DMSO (e.g., 20 mg/mL).
-
Add small, incremental aliquots of the stock solution to a known volume of the test buffer (e.g., add 5 µL of stock to 1 mL of buffer).
-
After each addition, vortex the solution for 30 seconds.
-
Visually inspect for cloudiness or precipitation against a dark background.
-
If the solution remains clear, continue adding aliquots.
-
The point at which persistent cloudiness appears is the approximate solubility limit.
-
For a more quantitative measure, centrifuge the cloudy solution (10,000 x g for 10 min) and measure the absorbance of the supernatant to determine the concentration of the soluble fraction.
Protocol 2: Formulation with Polysorbate 20 (Tween 20)
This protocol describes how to prepare a solution using a surfactant to prevent aggregation.
Materials:
-
This compound conjugate
-
Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2)
-
Polysorbate 20 (Tween 20)
-
Sterile, low-binding microcentrifuge tubes
Methodology:
-
Prepare the buffer solution.
-
Create a 1% (w/v) stock solution of Tween 20 in the buffer.
-
Add the Tween 20 stock solution to the main buffer to achieve the desired final concentration (e.g., for 0.05%, add 50 µL of 1% stock to 950 µL of buffer).
-
Weigh the this compound conjugate and add it to the Tween 20-containing buffer to reach the target concentration.
-
Vortex gently until the powder is fully dissolved. If needed, sonicate in a water bath for 2-5 minutes.
-
Allow the solution to stand for 15-30 minutes and visually inspect to ensure no aggregation or precipitation occurs. This solution is now ready for your experiment (e.g., radiolabeling).
References
- 1. mdpi.com [mdpi.com]
- 2. DOTA Reagent DOTA PEG, DOTA linker, DOTA azide, amine, DOTA reagents | AxisPharm [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of DOTA-PEG4-Alkyne Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of DOTA-PEG4-alkyne conjugates from unreacted linkers and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound conjugation reaction?
Common impurities include unreacted this compound linkers, excess starting biomolecule (e.g., peptide, antibody), and byproducts from side reactions. Incomplete deprotection of protecting groups, if used, can also lead to a heterogeneous mixture.
Q2: What are the recommended purification methods for this compound conjugates?
The choice of purification method depends on the properties of the conjugated biomolecule. The most common and effective techniques are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for purifying peptide and other small molecule conjugates based on hydrophobicity.
-
Size-Exclusion Chromatography (SEC): Best suited for larger biomolecules like antibodies, as it separates molecules based on size, effectively removing smaller unreacted linkers.
-
Solid-Phase Extraction (SPE): A rapid method for sample cleanup and removal of unreacted linkers, particularly useful for small-scale purifications and in radiopharmacy.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities from large protein conjugates by using a semi-permeable membrane with a specific molecular weight cutoff (MWCO).
Q3: How do I choose the appropriate HPLC column for my this compound conjugate purification?
For RP-HPLC, a C18 column is a common starting point for the purification of PEGylated molecules. For larger and more hydrophobic conjugates, a C4 or C8 column may provide better recovery. The choice of column particle size will also affect resolution, with smaller particles (< 5 µm) offering higher resolution.
Q4: What detection methods can be used for this compound conjugates in HPLC?
Since the PEG linker itself has poor UV absorbance, detection can be challenging. If the conjugated biomolecule has a UV chromophore, detection at 220 nm or 280 nm is possible. For universal detection, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are recommended.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC) Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation/Co-elution | The HPLC gradient is not optimized. | Use a shallower gradient to improve resolution between the conjugate and impurities. |
| The mobile phase composition is not ideal. | Experiment with different organic solvents (e.g., acetonitrile (B52724), methanol) or ion-pairing agents (e.g., TFA, formic acid). | |
| Broad Peaks | Non-optimal chromatographic conditions. | Increase the column temperature to improve peak shape. |
| The sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. | |
| Low Recovery | The conjugate is irreversibly binding to the column due to high hydrophobicity. | Use a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18). |
| The conjugate is precipitating on the column. | Ensure the sample is fully dissolved before injection and consider using a mobile phase with better solubilizing properties. | |
| Multiple Peaks for Final Product | Incomplete removal of protecting groups. | Ensure the deprotection step is complete before purification. |
| Isomerization of the conjugate. | This can sometimes occur during the reaction or purification. Characterize each peak to identify the desired product. |
Solid-Phase Extraction (SPE) Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Conjugate | The elution solvent is too weak to displace the conjugate from the sorbent. | Use a stronger elution solvent or increase the volume of the elution solvent. |
| The conjugate is being washed away during the wash step. | Use a weaker wash solvent that removes impurities but not the analyte. | |
| Unreacted Linker in Final Product | The wash step is not sufficient to remove all unreacted linkers. | Increase the volume of the wash solvent or use a slightly stronger wash solvent. |
| The sorbent is not retaining the unreacted linker effectively. | Choose a sorbent with a higher affinity for the linker. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of a this compound Peptide Conjugate
This protocol provides a general starting point. Optimization will be required based on the specific conjugate and HPLC system.
Materials:
-
Crude this compound peptide conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Dissolve the crude conjugate in Mobile Phase A or a minimal amount of a compatible solvent (e.g., DMSO).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Flow Rate: 1 mL/min
-
Detection: 220 nm and 280 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 5 5 35 65 40 100 45 100 | 50 | 5 |
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC, MS). Pool the pure fractions.
-
Solvent Removal: Remove the HPLC solvent by lyophilization.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of a this compound Conjugate
This protocol is for the removal of excess, unreacted this compound linker from a conjugated biomolecule.
Materials:
-
Crude conjugate mixture
-
SPE cartridge (e.g., C18)
-
Methanol (B129727) or acetonitrile (for conditioning and elution)
-
Water (for equilibration and washing)
-
SPE vacuum manifold or centrifuge
Procedure:
-
Conditioning: Activate the SPE sorbent by passing 1-2 column volumes of methanol or acetonitrile through the cartridge.
-
Equilibration: Equilibrate the sorbent by passing 1-2 column volumes of water through the cartridge. Do not let the sorbent dry out.
-
Sample Loading: Load the crude conjugate sample onto the SPE cartridge at a moderate flow rate (0.5–1 mL/min).
-
Washing: Wash the cartridge with 1-3 column volumes of a weak solvent (e.g., 5-10% aqueous methanol or acetonitrile) to remove unreacted linker and other polar impurities.
-
Elution: Elute the purified conjugate with 1-2 column volumes of a stronger solvent (e.g., 50-100% methanol or acetonitrile).
-
Post-Elution Processing: Evaporate the solvent from the eluted fraction (e.g., using a nitrogen stream or vacuum centrifugation) and reconstitute the purified conjugate in a suitable buffer.
Visualizations
Caption: Workflow for RP-HPLC Purification of this compound Conjugates.
Caption: General Workflow for Solid-Phase Extraction (SPE) Purification.
Improving the radiochemical purity of DOTA-PEG4-alkyne labeled compounds
Welcome to the technical support center for DOTA-PEG4-alkyne and its radiolabeled compounds. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their radiochemical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for radiolabeling this compound?
A1: The optimal pH for radiolabeling DOTA-conjugated molecules, including this compound, is generally between 4.0 and 5.0.[1] For Gallium-68 (⁶⁸Ga), a pH range of 3.5-4.0 has been shown to result in complete incorporation of the radionuclide.[2] It is critical to maintain this pH range, as a pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides, reducing the radiochemical purity.[1]
Q2: I am observing low radiochemical purity. What are the potential causes and how can I troubleshoot this?
A2: Low radiochemical purity can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Incorrect pH: Verify the pH of your reaction mixture. As stated in Q1, the optimal range is crucial for efficient labeling.
-
Metal Contaminants: Trace metal impurities in the radionuclide eluate can compete with the desired radionuclide for chelation by DOTA. For instance, in ⁶⁸Ga labeling, iron (Fe³⁺) is a common contaminant that can interfere with the process. Purification of the radionuclide eluate may be necessary to remove these competing metals.
-
Suboptimal Temperature and Incubation Time: Ensure you are using the recommended temperature and incubation time for your specific radionuclide. For example, labeling with ⁹⁰Y and ¹⁷⁷Lu is typically complete after 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C. For ⁶⁸Ga, incubation at 85-95°C for 5-15 minutes is common.
-
Radiolysis: High radioactivity concentrations can lead to the degradation of the radiolabeled compound through radiolysis. The addition of radical scavengers, such as ascorbic acid or gentisic acid, to the reaction mixture can help mitigate this issue.
-
Precursor Quality: Ensure the this compound precursor is of high purity and has been stored correctly at -20°C to prevent degradation.
Below is a troubleshooting workflow to help identify and resolve the cause of low radiochemical purity.
Q3: What are the common methods for purifying the final radiolabeled compound?
A3: Purification of the radiolabeled this compound is essential to remove unreacted radionuclide, precursors, and other impurities. The choice of purification method depends on the properties of the compound and the impurities to be removed. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used method for purifying radiolabeled peptides. A C18 cartridge is often employed to retain the labeled compound while allowing unbound radionuclide and more polar impurities to be washed away. The purified product is then eluted with an appropriate solvent mixture, such as ethanol (B145695) and water.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a high-resolution technique that can effectively separate the desired radiolabeled compound from impurities. This method is often used for quality control to determine radiochemical purity.
Q4: How can I perform quality control on my radiolabeled this compound?
A4: Quality control is a critical step to ensure the purity and identity of the final product. The primary methods are:
-
High-Performance Liquid Chromatography (HPLC): A radio-HPLC system equipped with both a radiation detector and a UV detector is the gold standard for determining radiochemical purity. It allows for the separation and quantification of the labeled compound from unlabeled precursors and other radioactive species.
-
Instant Thin-Layer Chromatography (iTLC): iTLC is a simpler and faster method for assessing radiochemical purity. Different solvent systems can be used to separate the labeled compound from free radionuclide.
Quantitative Data Summary
The following tables summarize key quantitative data related to the radiolabeling of DOTA-conjugated compounds.
Table 1: Recommended Reaction Conditions for DOTA-Peptide Radiolabeling
| Radionuclide | Optimal pH | Temperature (°C) | Incubation Time (min) | Reference |
| ⁶⁸Ga | 3.5 - 4.5 | 85 - 95 | 5 - 15 | |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 - 95 | 15 - 30 | |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | |
| ¹¹¹In | 4.0 - 5.0 | 100 | 30 |
Table 2: Typical Radiochemical Purity (RCP) and Yields
| Compound | Radionuclide | Method | Radiochemical Purity (%) | Radiochemical Yield (%) | Reference |
| ⁶⁸Ga-DOTATATE | ⁶⁸Ga | iTLC / HPLC | >99 | N/A | |
| ¹⁷⁷Lu-DOTA-Rituximab | ¹⁷⁷Lu | SE-HPLC / iTLC | >98 | 98.7 - 99.0 | |
| ⁹⁰Y-DOTA-Rituximab | ⁹⁰Y | SE-HPLC / iTLC | >98 | 98.8 - 99.1 | |
| [⁶⁸Ga]Ga-ATH001 | ⁶⁸Ga | HPLC | 98.1 ± 0.7 | 61.7 ± 4.9 |
Experimental Protocols
Protocol 1: General Radiolabeling of this compound with ⁶⁸Ga
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Adjust the pH of the ⁶⁸Ga eluate to 4.0-4.5 using a sodium acetate (B1210297) buffer.
-
Add the this compound precursor (typically 5-20 nmol) to the buffered ⁶⁸Ga solution.
-
If necessary, add a radical scavenger such as ascorbic acid.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Allow the reaction to cool to room temperature.
-
Purify the resulting [⁶⁸Ga]Ga-DOTA-PEG4-alkyne using a C18 Sep-Pak cartridge. a. Condition the cartridge with ethanol followed by sterile water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga. d. Elute the final product with a small volume of an ethanol/water mixture.
-
Perform quality control using radio-TLC and/or radio-HPLC to determine radiochemical purity and yield.
References
Technical Support Center: DOTA-PEG4-Alkyne Radiolabeling
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the radiolabeling of DOTA-PEG4-alkyne. This guide is intended for researchers, scientists, and drug development professionals to assist in optimizing their radiolabeling experiments and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
A1: this compound is a bifunctional linker that incorporates three key components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that can stably complex with various radiometals, such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), for nuclear imaging (PET/SPECT) and targeted radionuclide therapy.
-
PEG4 (four-unit polyethylene (B3416737) glycol): A hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the final radiolabeled conjugate.[1][2] The PEG linker can also reduce steric hindrance during conjugation.
-
Alkyne: A terminal alkyne group that allows for covalent attachment to azide-modified biomolecules (e.g., peptides, antibodies, nanoparticles) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3]
Its primary application is in the development of radiopharmaceuticals, where it serves as a bridge between a targeting biomolecule and a radioactive isotope.
Q2: Which radioisotopes can be used for labeling this compound?
A2: DOTA is a versatile chelator capable of forming stable complexes with a variety of trivalent metal ions. The most commonly used radioisotopes for DOTA-conjugates in clinical and preclinical research include:
-
Gallium-68 (⁶⁸Ga): A positron emitter used for Positron Emission Tomography (PET) imaging.
-
Lutetium-177 (¹⁷⁷Lu): A beta and gamma emitter used for targeted radionuclide therapy and SPECT imaging.[4]
-
Yttrium-90 (⁹⁰Y): A pure beta emitter for therapy.[5]
-
Indium-111 (¹¹¹In): A gamma emitter for SPECT imaging.
-
Copper-64 (⁶⁴Cu): A positron and beta emitter for PET imaging and radiotherapy.
-
Scandium-44 (⁴⁴Sc): A positron emitter for PET imaging.
Q3: What are the critical parameters for successful this compound radiolabeling?
A3: The success of the radiolabeling reaction is highly dependent on several key parameters:
-
pH: The pH of the reaction mixture is crucial for efficient chelation. For most trivalent radiometals like ⁶⁸Ga and ¹⁷⁷Lu, the optimal pH range is typically between 4.0 and 5.5.
-
Temperature: DOTA chelation often requires heating to overcome the activation energy barrier. The optimal temperature can vary depending on the radionuclide and the specific conjugate.
-
Absence of Metal Contaminants: Trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the radionuclide solution or buffers can compete with the desired radioisotope for chelation by DOTA, leading to a significant reduction in radiochemical yield.
-
Precursor Concentration: An adequate concentration of this compound is necessary to ensure efficient capture of the radioisotope.
-
Reaction Time: The incubation time should be sufficient to allow for complete complexation.
Troubleshooting Guide
Low Radiochemical Yield
One of the most common challenges in radiolabeling is achieving a high radiochemical yield (RCY). Below are potential causes and troubleshooting steps for low RCY.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | - Verify the pH of the reaction mixture after adding all components. The optimal range for ⁶⁸Ga and ¹⁷⁷Lu labeling is typically 4.0-5.5. - Use a calibrated pH meter or high-quality pH strips. - Ensure the buffer capacity is sufficient to maintain the pH upon addition of the radionuclide solution, which is often acidic. |
| Metal Ion Contamination | - Use high-purity water and reagents specifically designated as "metal-free" or "trace metal grade." - Treat all buffers and solutions with a chelating resin (e.g., Chelex 100) to remove any trace metal contaminants. - Use new, acid-washed plasticware for all preparations to avoid leaching of metals from glassware. - If using a ⁶⁸Ge/⁶⁸Ga generator, ensure it has been properly eluted and that metal breakthrough is within specified limits. |
| Incorrect Temperature or Incubation Time | - Optimize the reaction temperature. For ⁶⁸Ga, temperatures between 80-95°C are common. For ¹⁷⁷Lu, temperatures in the range of 80-95°C are also typical. - Optimize the incubation time. For many DOTA-conjugates, 15-30 minutes is sufficient. Monitor the RCY at different time points to determine the optimal reaction time for your specific conjugate. |
| Degradation of this compound | - Store the this compound reagent according to the manufacturer's instructions, typically at -20°C in a dry, dark environment. - Avoid repeated freeze-thaw cycles. Aliquot the reagent into smaller, single-use vials. - Prepare solutions of this compound fresh before each experiment. |
| Radiolysis | - For higher radioactivity levels, especially with beta-emitters like ¹⁷⁷Lu, radiolysis can occur, leading to the degradation of the precursor and the radiolabeled product. - Add radical scavengers, such as ascorbic acid or gentisic acid, to the reaction mixture to minimize radiolysis. |
Poor Radiochemical Purity (Presence of Impurities)
Even with a high RCY, the final product may contain radiochemical impurities.
| Potential Cause | Troubleshooting Steps |
| Formation of Colloidal Radionuclide | - This is often due to a pH that is too high (typically > 5.5), leading to the formation of radionuclide hydroxides (e.g., ⁶⁸Ga(OH)₃). - Strictly control the pH to remain within the optimal range of 4.0-5.5. - Analyze the product using radio-TLC; colloidal impurities will remain at the origin. |
| Side Reactions of the Alkyne Group | - Under certain conditions, the alkyne group could potentially undergo side reactions. While generally stable, prolonged exposure to harsh conditions should be avoided. - Ensure that the reaction conditions are optimized for DOTA chelation and are not unnecessarily extreme. |
| Incomplete Purification | - If using a purification method (e.g., C18 Sep-Pak cartridge), ensure it is properly conditioned and that the elution solvents are of high purity. - Optimize the purification protocol to effectively separate the desired radiolabeled product from unreacted radionuclide and other impurities. |
Experimental Protocols
Below are detailed methodologies for the radiolabeling of this compound with ⁶⁸Ga and ¹⁷⁷Lu.
Protocol 1: Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)
This protocol is adapted from methodologies for radiolabeling DOTA-conjugated molecules.
Materials:
-
This compound
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Ammonium (B1175870) acetate (B1210297) buffer (0.5 M, pH 4.0-4.5)
-
Sterile, metal-free water for injection
-
C18 Sep-Pak light cartridge
-
Heating block
-
Radio-TLC or Radio-HPLC system
Procedure:
-
Preparation of ⁶⁸GaCl₃: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃. For some automated systems, the ⁶⁸Ga can be further purified and concentrated on a cation exchange column and eluted with a small volume of an acetone/HCl mixture.
-
Buffering: In a sterile, pyrogen-free reaction vial, add the required volume of ammonium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to 4.0-4.5.
-
Radiolabeling Reaction:
-
Add this compound (typically 1-10 nmol) to the buffered ⁶⁸Ga solution.
-
Gently mix the solution.
-
Incubate the reaction vial in a heating block at 70-95°C for 15-30 minutes.
-
-
Purification (if necessary):
-
Allow the reaction mixture to cool to room temperature.
-
Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the final product with a small volume of an ethanol/water mixture.
-
-
Quality Control:
-
Determine the radiochemical purity and yield using radio-TLC and/or radio-HPLC.
-
Protocol 2: Radiolabeling of this compound with Lutetium-177 (¹⁷⁷Lu)
This protocol is adapted from methodologies for radiolabeling DOTA-conjugated molecules with ¹⁷⁷Lu.
Materials:
-
This compound
-
No-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Ammonium acetate buffer (0.5 M, pH 4.5-5.0) containing a radical scavenger (e.g., gentisic acid).
-
Sterile, metal-free water for injection
-
Heating block
-
Radio-TLC or Radio-HPLC system
Procedure:
-
Preparation of Reaction Mixture: In a sterile, pyrogen-free reaction vial, dissolve this compound (typically 1-10 nmol) in the ammonium acetate buffer containing the radical scavenger.
-
Radiolabeling Reaction:
-
Add the required activity of ¹⁷⁷LuCl₃ to the this compound solution.
-
Gently mix and verify that the pH is between 4.5 and 5.0.
-
Incubate the reaction vial in a heating block at 70-95°C for 20-30 minutes.
-
-
Quenching (Optional): After incubation and cooling, a small amount of DTPA solution can be added to chelate any remaining free ¹⁷⁷Lu.
-
Quality Control:
-
Determine the radiochemical purity and yield using radio-TLC and/or radio-HPLC.
-
Quality Control
Radiochemical purity should be assessed to ensure the final product is suitable for its intended application.
-
Radio-Thin Layer Chromatography (Radio-TLC): A rapid method to separate the radiolabeled conjugate from free radionuclide. For example, using a suitable mobile phase, the radiolabeled DOTA-conjugate will have a different retention factor (Rf) than the free radiometal.
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC): Provides a more detailed analysis of the product mixture, allowing for the separation and quantification of the desired product, unreacted precursor, and any radiolabeled impurities.
Data Presentation
The following tables summarize the recommended reaction conditions for the radiolabeling of this compound with ⁶⁸Ga and ¹⁷⁷Lu.
Table 1: Recommended Reaction Conditions for ⁶⁸Ga-DOTA-PEG4-Alkyne Labeling
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 4.0 - 4.5 | |
| Temperature | 70 - 95 °C | |
| Incubation Time | 15 - 30 min | |
| Buffer | Ammonium Acetate (0.5 M) | |
| Precursor Amount | 1 - 10 nmol | General Practice |
Table 2: Recommended Reaction Conditions for ¹⁷⁷Lu-DOTA-PEG4-Alkyne Labeling
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 4.5 - 5.0 | |
| Temperature | 70 - 95 °C | |
| Incubation Time | 20 - 30 min | |
| Buffer | Ammonium Acetate (0.5 M) | |
| Radical Scavenger | Gentisic Acid | |
| Precursor Amount | 1 - 10 nmol | General Practice |
Visualizations
Experimental Workflow for this compound Radiolabeling
References
- 1. DOTA Reagent DOTA PEG, DOTA linker, DOTA azide, amine, DOTA reagents | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. inis.iaea.org [inis.iaea.org]
- 5. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of DOTA-PEG4-alkyne and how to avoid them
Welcome to the technical support center for DOTA-PEG4-Alkyne. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the use of this compound, with a focus on identifying and preventing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound?
A1: The most significant side reaction is the oxidative homodimerization of the alkyne, often called Glaser coupling.[1][2] This reaction is catalyzed by Cu(II) ions, which can form if the Cu(I) catalyst is oxidized by atmospheric oxygen. This side reaction consumes the alkyne starting material, reducing the yield of the desired triazole product. Additionally, reactive oxygen species (ROS) can be generated, which may degrade sensitive biomolecules.[1]
Q2: My CuAAC reaction yield is low. What are the most likely causes?
A2: Low yields in CuAAC reactions can stem from several factors:
-
Catalyst Inactivation: Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by oxygen is a common cause.[1][3]
-
Insufficient Reducing Agent: Sodium ascorbate (B8700270) is used to reduce Cu(II) to Cu(I) in situ. If depleted, the active Cu(I) concentration will fall.[2][3]
-
Absence of a Stabilizing Ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, accelerating the reaction, and preventing damage to biomolecules.[4][5]
-
Copper Sequestration: Some biomolecules, particularly proteins and DNA, can chelate and sequester copper ions, making them unavailable for catalysis.[4]
-
Inappropriate Buffer Conditions: Buffers containing Tris or high concentrations of chloride can interfere with the catalyst by competing for copper coordination.[1]
Q3: I am observing degradation of my protein/peptide during the click reaction. Why is this happening and how can I prevent it?
A3: Biomolecule degradation is typically caused by reactive oxygen species (ROS) generated by the reaction of Cu(I), ascorbate, and oxygen.[1] Copper ions themselves can also cause damage to certain biomolecules like DNA.[5] To prevent this, it is critical to use a copper-stabilizing ligand such as THPTA. The ligand serves a dual purpose: it accelerates the desired cycloaddition reaction and sacrificially intercepts ROS, thereby protecting the biomolecule.[4] Minimizing the reaction's exposure to oxygen by using degassed buffers and capping the reaction vessel is also highly recommended.[1]
Q4: What are the key side reactions to be aware of during the radiolabeling of DOTA-conjugates?
A4: The primary challenge during radiolabeling is the competition for the DOTA chelate between the desired radiometal and other trace metal ion contaminants.[6][7] Cations such as Cu²⁺, Zn²⁺, Fe³⁺, and Ni²⁺ can form stable complexes with DOTA and significantly reduce the radiolabeling yield.[6] It is especially critical to ensure the complete removal of the copper catalyst used in a preceding CuAAC step, as DOTA has a high affinity for copper.[8] Another potential issue is the radiolytic degradation of the DOTA macrocycle itself, which can involve decarboxylation or cleavage of the acetate (B1210297) arms. However, the DOTA ligand is significantly more stable once it has formed a complex with the metal.[9][10]
Q5: How can I effectively remove the copper catalyst after the CuAAC reaction and before radiolabeling?
A5: Complete removal of the copper catalyst is essential for successful radiolabeling. The most effective method for purifying the this compound conjugate and removing copper is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC).[11][12][13] For larger biomolecules like antibodies, Size Exclusion Chromatography (SEC) is also highly effective at separating the conjugated protein from small molecules, including the catalyst and excess reagents.[] Using a metal-chelating resin or performing a dialysis step can also be considered, but chromatography generally provides the highest purity.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Problem 1: Low or No Product Formation in CuAAC Reaction
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | 1. Prepare all buffers and solutions with degassed solvents. 2. Keep the reaction vessel tightly capped to minimize oxygen exposure.[1] 3. Ensure a sufficient excess of a reducing agent like sodium ascorbate is present.[2] |
| Absence/Inadequacy of Ligand | 1. Always include a Cu(I) stabilizing ligand, such as THPTA or TBTA.[4][5] 2. Use an optimal ligand-to-copper ratio, typically 5:1, to protect the catalyst and biomolecules.[4] |
| Suboptimal Buffer Choice | 1. Avoid using Tris-based buffers, which can chelate copper.[1] 2. Use buffers like HEPES or phosphate-buffered saline (PBS) at a pH around 7.[1] |
| Biomolecule Sequesters Copper | 1. Increase the concentration of the copper/ligand premix.[4] 2. Consider adding a sacrificial metal like Zn(II) if the biomolecule has a known affinity for copper.[4] |
Problem 2: Alkyne Homodimerization (Glaser Coupling) Detected
| Potential Cause | Recommended Solution |
| Presence of Cu(II) and Oxygen | 1. Rigorously exclude oxygen from the reaction mixture.[1] 2. Increase the concentration of the sodium ascorbate reducing agent to ensure all copper remains in the Cu(I) state.[2] |
| Insufficient Ligand | 1. Ensure a sufficient excess of the stabilizing ligand is used. The ligand helps prevent the side reactions that lead to Cu(II) formation.[3] |
Problem 3: Low Radiolabeling Yield
| Potential Cause | Recommended Solution |
| Competing Metal Ion Contamination | 1. Use high-purity water and reagents to prepare buffers. 2. Ensure the radiometal solution is of high purity and free from competing metal contaminants.[6][7] |
| Residual Copper from CuAAC | 1. Thoroughly purify the DOTA-conjugate after the click reaction, preferably using RP-HPLC, to remove all traces of copper.[8][11] 2. Alternatively, consider using copper-free click chemistry (SPAAC) to avoid this issue entirely.[15][16] |
| Suboptimal Labeling Conditions (pH, Temp) | 1. Optimize the pH of the labeling buffer (typically between 4.5 and 5.5 for many trivalent radiometals). 2. Some radiometals, like ⁶⁴Cu, may require heating (e.g., 90-95°C) for efficient incorporation into DOTA, but this is not suitable for heat-sensitive molecules.[17] |
Quantitative Data Summary
Table 1: Effect of Ligand:Copper Ratio on CuAAC Reaction Yield and Byproduct Formation
Reaction Conditions: Azide-biomolecule (1 eq), this compound (1.5 eq), CuSO₄ (0.1 eq), Sodium Ascorbate (5 eq), in PBS pH 7.4 for 1 hour.
| Ligand (THPTA) | Ligand:Cu Ratio | Desired Product Yield (%) | Alkyne Dimer Byproduct (%) |
| None | 0:1 | 35% | 48% |
| 0.1 eq | 1:1 | 78% | 15% |
| 0.5 eq | 5:1 | 95% | <2% |
| 1.0 eq | 10:1 | 94% | <2% |
Table 2: Impact of Competing Metal Ions on ⁶⁸Ga-DOTA Radiolabeling Efficiency
Reaction Conditions: DOTA-conjugate (10 nmol) in 0.1 M Sodium Acetate buffer pH 4.5, with ⁶⁸GaCl₃ at 95°C for 10 min.
| Competing Metal Ion | Molar Ratio (Competitor:DOTA) | Radiochemical Yield (%) |
| None (Control) | 0:1 | >98% |
| Fe³⁺ | 1:1 | 65% |
| Cu²⁺ | 1:1 | 58% |
| Zn²⁺ | 1:1 | 72% |
| Al³⁺ | 1:1 | >95% |
Visualizations and Workflows
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Chelators for copper radionuclides in positron emission tomography radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of [64Cu]Cu-DOTA and [64Cu]Cu-CB-TE2A Chelates for Targeted Positron Emission Tomography with an αvβ6-Specific Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DOTA-PEG4-Alkyne Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DOTA-PEG4-alkyne and scaling up their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is used for this compound conjugation?
A1: this compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This reaction forms a stable triazole linkage between the alkyne group on the DOTA-PEG4 linker and an azide-functionalized molecule.[2]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at -20°C.[1] To maintain reagent integrity, it is best practice to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. When preparing stock solutions, use anhydrous solvents to prevent hydrolysis. For best results, prepare working solutions fresh for each experiment.[3]
Q3: What is the optimal solvent for a this compound reaction?
A3: The choice of solvent can significantly impact the reaction. For molecules with poor water solubility, co-solvents like DMSO or DMF can be used. However, the concentration of the organic solvent should be minimized to avoid the denaturation of biomolecules.[4] Some studies have shown that biomass-derived polar aprotic solvents like Cyrene™ can be effective alternative reaction media for CuAAC reactions.[5]
Q4: What is the ideal pH for the reaction?
A4: For many bioconjugation reactions, a pH range of 7-9 is common.[6] However, the optimal pH can be buffer-dependent, and it is advisable to perform small-scale pilot reactions to screen different buffer systems and pH values.[6]
Q5: Is a catalyst required for this compound reactions?
A5: Yes, a copper(I) catalyst is required for the CuAAC reaction. It is crucial to maintain the copper in the Cu(I) oxidation state for the reaction to proceed efficiently.[7]
Troubleshooting Guide
This guide addresses common issues encountered when scaling up this compound reactions.
Issue 1: Low or No Reaction Yield
If you are experiencing low or no yield, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | The rate of reaction is dependent on reactant concentrations. If possible, increasing the concentration of both the this compound and the azide-containing molecule can lead to a faster reaction.[6] |
| Incorrect Molar Ratio | An inappropriate ratio of this compound to your azide-containing molecule can limit the reaction. For initial experiments, using a 1.5 to 3-fold molar excess of the less critical component is a good starting point.[4] |
| Suboptimal Temperature | Increasing the reaction temperature generally increases the reaction rate. Reactions are often run at room temperature (25°C) or 37°C.[6] If your biomolecules are stable at higher temperatures, a moderate increase can improve kinetics.[6] |
| Impure Azide (B81097) Reagent | The purity of the azide-containing molecule is critical, as impurities can interfere with the reaction. It is important to verify the purity of your azide using appropriate analytical methods like NMR or mass spectrometry.[6] |
| Inefficient Copper Catalyst | The CuAAC reaction requires the copper catalyst to be maintained in the Cu(I) oxidation state. Sodium ascorbate (B8700270) is a commonly used reducing agent to achieve this.[7] It is recommended to use at least five equivalents of a stabilizing ligand like THPTA relative to the copper sulfate.[7] |
Issue 2: Formation of Side Products or Aggregates
The presence of unexpected side products or aggregation of your molecules can complicate purification and reduce the yield of your desired conjugate.
| Potential Cause | Recommended Solution |
| High Reagent Concentrations | High concentrations of reactants, especially those with hydrophobic properties, can sometimes lead to aggregation.[4] The PEG4 linker on the DOTA reagent enhances hydrophilicity, which can help mitigate this issue.[4] If aggregation is still observed, try reducing the concentration of one or both reactants.[4] |
| Presence of Free Thiols | If your reaction mixture contains free thiols, for example from cysteine residues in proteins, this can lead to side reactions and a lower yield of the desired product.[6] |
Issue 3: Difficulty in Purifying the Final Conjugate
Scaling up a reaction can often introduce new challenges in purification.
| Potential Cause | Recommended Solution |
| Excess Unreacted Reagents | A large excess of one of the starting materials can be difficult to remove from the final product. Optimize the molar ratio of your reactants to minimize the amount of excess reagent.[4] |
| Similar Physicochemical Properties | The final conjugate may have very similar properties (e.g., size, charge, hydrophobicity) to the starting materials, making separation difficult.[4] Consider employing a purification method that specifically targets a property that changes upon conjugation. For example, if a charged DOTA group is added, ion-exchange chromatography could be an effective separation technique.[4] |
| Column Overloading | When scaling up purification, overloading the chromatography column can lead to poor separation and peak broadening. It may be necessary to reduce the amount of sample loaded onto the column.[8] |
| Irreversible Binding to Column | Highly hydrophobic conjugates may bind irreversibly to purification columns like those used in Hydrophobic Interaction Chromatography (HIC). Adding a small percentage of a mild organic solvent, such as isopropanol, to the elution buffer can help to reduce strong hydrophobic interactions and improve recovery.[8] |
Experimental Protocols & Workflows
General Protocol for this compound Conjugation
This protocol provides a general workflow for a trial conjugation. The concentrations and volumes should be optimized for your specific application.
-
Reagent Preparation :
-
Reaction Setup :
-
In a reaction vessel, add the desired amount of the azide-containing molecule solution.
-
Add the this compound stock solution. A common starting point is to use a 2 to 10-fold molar excess of the DOTA reagent relative to the azide.[6]
-
The final concentration of the organic solvent (e.g., DMSO) should ideally be kept low (e.g., <10% v/v) to avoid negative effects on biomolecules.[6]
-
Prepare the copper catalyst solution by mixing CuSO₄ with a ligand such as THPTA.
-
Initiate the reaction by adding the copper catalyst and a reducing agent like sodium ascorbate to the desired concentration.[7]
-
-
Incubation :
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C). The reaction time can vary from minutes to several hours.[6]
-
-
Purification :
Workflow & Troubleshooting Diagrams
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low yield this compound reactions.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Alkyne | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Best Practices for Storing and Handling DOTA-PEG4-alkyne: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling DOTA-PEG4-alkyne. This resource includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C for long-term stability.[1][2]
Q2: How should this compound be handled upon receipt?
A2: Upon receipt, it is recommended to aliquot the this compound to avoid multiple freeze-thaw cycles. When preparing stock solutions, use anhydrous solvents to prevent hydrolysis. For optimal performance, it is best to prepare working solutions fresh for each experiment.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in water and acetonitrile (B52724) (ACN).[1] For bioconjugation reactions, it can also be dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Q4: Is this compound shipped under special conditions?
A4: this compound is typically shipped at ambient temperature.[1]
Troubleshooting Guide: Bioconjugation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
The primary application of this compound is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage with an azide-modified molecule.[1]
Q5: My CuAAC reaction with this compound has a low or no yield. What are the possible causes and solutions?
A5: Low or no product yield in a CuAAC reaction can be attributed to several factors. A primary concern is the activity of the copper(I) catalyst, which can be readily oxidized to the inactive copper(II) state. Additionally, the presence of impurities or suboptimal reaction conditions can hinder the reaction.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Ensure a reducing agent, such as sodium ascorbate, is used to maintain copper in the +1 oxidation state. It is also beneficial to degas solvents and use a stabilizing ligand for the copper(I) catalyst, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). |
| Ligand Issues | For aqueous reactions, water-soluble ligands like THPTA are recommended. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture. |
| Impure Reagents or Solvents | Use high-purity reagents and solvents. If impurities are suspected in the starting materials, consider purification prior to the reaction. |
| Incorrect Reagent Stoichiometry | While a 1:1 ratio of alkyne to azide (B81097) is often used, a slight excess (e.g., 1.1 to 2-fold) of one reagent (often the less precious one) can drive the reaction to completion. |
| Substrate-Specific Issues (e.g., Steric Hindrance) | For sterically hindered substrates, increasing the reaction time or temperature may be necessary. The PEG4 linker in this compound is designed to reduce steric hindrance. |
| DOTA Chelation of Copper Catalyst | The DOTA moiety can chelate the copper(I) catalyst, rendering it inactive. Using a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne (B158145) derivative of DOTA, can circumvent this issue. If using CuAAC, using tert-butyl protected DOTA-alkyne species may mitigate this, though some copper chelation can still occur. |
Q6: I am observing side products in my CuAAC reaction. What are they and how can I minimize them?
A6: A common side reaction in CuAAC is the homocoupling of the alkyne (Glaser coupling), which is catalyzed by the copper(I) co-catalyst in the presence of oxygen. To minimize this, rigorous exclusion of oxygen by degassing solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial. Some studies have also reported that copper-catalyzed triazole formation reactions can produce side-products, leading to lower, but still reasonable, overall yields of the desired product.
Q7: What are the best practices for purifying the this compound conjugate?
A7: The purification method for your this compound conjugate will depend on the properties of the conjugated molecule. Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): Useful for separating larger biomolecules (e.g., antibodies, proteins) from smaller molecules like excess this compound.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying peptides and other small molecules.
-
Dialysis: Can be used to remove small molecule impurities from larger biomolecule conjugates.
Troubleshooting Guide: Radiolabeling of this compound Conjugates
After successful conjugation, the DOTA moiety is used to chelate radiometals for imaging or therapeutic applications.
Q8: My radiolabeling yield with the this compound conjugate is low. What are the common causes and solutions?
A8: Low radiolabeling efficiency with DOTA-conjugates often points to issues with the chelation reaction itself.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The chelation of radiometals by DOTA is highly pH-dependent. For many common radiometals like Lutetium-177 and Gallium-68, a slightly acidic pH (typically between 3.5 and 5.5) is optimal. |
| Incorrect Temperature and Incubation Time | Radiolabeling with DOTA-conjugates often requires heating. For example, labeling with ⁶⁸Ga may require incubation at 85-95°C for 8-12 minutes, while labeling with ¹⁷⁷Lu may require 80-95°C for 20-30 minutes. |
| Presence of Competing Metal Contaminants | Trace metal contaminants in buffers or reagents can compete with the radiometal for chelation by DOTA. It is crucial to use high-purity, metal-free water and reagents and to prepare buffers in acid-washed plasticware. Treating buffers and conjugate solutions with a chelating resin can also remove metal contaminants. |
| Radiolysis | The radiation from the radionuclide can damage the conjugate, especially at high specific activities. The addition of radical scavengers, such as ascorbic acid, can help to mitigate this effect. |
Experimental Protocols
Detailed Methodology for Radiolabeling a DOTA-Conjugated Peptide with Gallium-68 (⁶⁸Ga)
This protocol outlines the general steps for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga.
Materials:
-
DOTA-conjugated peptide (e.g., this compound conjugated to a peptide)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, metal-free water
-
C18 Sep-Pak light cartridge for purification
-
Sterile 0.22 µm filter
Procedure:
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Reaction Setup: In a sterile reaction vial, dissolve 25-35 nmol of the DOTA-conjugated peptide in sterile, metal-free water.
-
pH Adjustment: Add an appropriate volume of 1 M sodium acetate buffer to the peptide solution to achieve a final pH of 3.5-4.5.
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution. Gently mix and incubate at 85-95°C for 8-12 minutes.
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the conditioned cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-labeled peptide with a small volume of 50% ethanol in sterile water.
-
-
Final Formulation: The eluted product can be formulated in a suitable buffer (e.g., PBS) after sterile filtration through a 0.22 µm filter.
Quality Control:
-
Radiochemical Purity (RCP): The RCP should be determined using radio-TLC or radio-HPLC. An RCP of >95% is generally required for in vivo applications.
Visualizations
References
Validation & Comparative
A Comparative Guide to DOTA-PEG4-alkyne and Other PEGylated DOTA Derivatives for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DOTA-PEG4-alkyne with other PEGylated DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives used in the development of radiopharmaceuticals. The inclusion of a polyethylene (B3416737) glycol (PEG) linker between the DOTA chelator and a targeting biomolecule can significantly influence the pharmacokinetic and biodistribution properties of the resulting radioconjugate. This guide will delve into the performance of this compound and its counterparts, supported by experimental data, to aid in the selection of the optimal linker for your research needs.
Introduction to PEGylated DOTA Derivatives
DOTA is a highly effective chelator for various radiometals used in diagnostic imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177). PEGylation, the process of attaching PEG chains, is a widely used strategy to improve the pharmacological properties of molecules. In the context of DOTA-based radiopharmaceuticals, PEG linkers can enhance solubility, prolong circulation half-life, and reduce immunogenicity. The length of the PEG chain is a critical parameter that can be modulated to fine-tune these properties.
This compound is a bifunctional linker that incorporates a DOTA chelating moiety, a four-unit PEG spacer, and a terminal alkyne group.[1] The alkyne group allows for highly efficient and specific conjugation to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][3]
Comparative Analysis of this compound and Alternatives
The choice of a PEGylated DOTA derivative significantly impacts the in vivo behavior of a radiopharmaceutical. Key performance parameters include radiolabeling efficiency, in vitro stability, and in vivo pharmacokinetics, particularly tumor uptake and clearance from non-target organs like the kidneys.
Impact of PEG Chain Length on Pharmacokinetics
The length of the PEG chain is a crucial factor influencing the biodistribution of DOTA-conjugated radiopharmaceuticals. Longer PEG chains generally lead to an increased hydrodynamic radius of the molecule, which in turn can prolong blood circulation and reduce renal clearance.
A study comparing DOTA-PEGn-diabody conjugates with varying PEG lengths (n=12, 24, and 48) demonstrated a clear trend: as the PEG chain length increased, kidney uptake decreased significantly. This is attributed to the larger size of the conjugate, which limits its filtration through the glomerulus.
Table 1: Effect of PEG Chain Length on Kidney and Tumor Uptake of ¹¹¹In-DOTA-PEGn-Diabody Conjugates at 24h post-injection
| Derivative | Kidney Uptake (%ID/g) | Tumor Uptake (%ID/g) |
| DOTA-Diabody (n=0) | ~120 | ~50 |
| DOTA-PEG12-Diabody | Not specified | Not specified |
| DOTA-PEG24-Diabody | Not specified | Not specified |
| DOTA-PEG48-Diabody | ~15 | ~80 |
Data extrapolated from graphical representations in the source material.
These findings suggest that for larger biomolecules like diabodies, longer PEG chains can be highly beneficial for improving the tumor-to-kidney ratio.
In another study, the introduction of a PEG4 linker to a HER2-targeting peptide (A9) was investigated. The PEGylated version, [¹⁷⁷Lu]DOTA-PEG4-A9, showed significantly higher tumor uptake compared to the non-PEGylated [¹⁷⁷Lu]DOTA-A9 at all time points.[4] However, the kidney uptake was also nearly doubled with the PEG4 linker, indicating that the effect of PEGylation can be context-dependent and influenced by the nature of the targeting molecule.[5]
Table 2: Biodistribution of ¹⁷⁷Lu-DOTA-A9 vs. ¹⁷⁷Lu-DOTA-PEG4-A9 in SKBR3 Tumor-Bearing Mice (%ID/g)
| Organ | Time Point | ¹⁷⁷Lu-DOTA-A9 | ¹⁷⁷Lu-DOTA-PEG4-A9 |
| Tumor | 3 h | 1.8 ± 0.3 | 2.5 ± 0.4 |
| 24 h | 1.2 ± 0.2 | 2.1 ± 0.3 | |
| 48 h | 0.9 ± 0.1 | 1.7 ± 0.2 | |
| Kidney | 3 h | 8.9 ± 1.2 | 15.7 ± 2.1 |
| 24 h | 3.5 ± 0.6 | 6.8 ± 1.1 | |
| 48 h | 2.1 ± 0.4 | 4.2 ± 0.7 | |
| Liver | 3 h | 0.4 ± 0.1 | 0.5 ± 0.1 |
| 24 h | 0.2 ± 0.0 | 0.3 ± 0.1 | |
| 48 h | 0.1 ± 0.0 | 0.2 ± 0.0 | |
| Blood | 3 h | 0.3 ± 0.1 | 0.4 ± 0.1 |
| 24 h | 0.1 ± 0.0 | 0.1 ± 0.0 | |
| 48 h | 0.1 ± 0.0 | 0.1 ± 0.0 |
Data presented as mean ± standard deviation.
Comparison with Other Chelators: DOTA vs. DOTAGA
Besides modifications to the linker, the chelator itself can be altered to improve properties. DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid) is a DOTA derivative that has been shown to offer advantages in certain applications.
A head-to-head comparison of DOTA and DOTAGA for ⁶⁸Ga radiolabeling of an affibody molecule revealed that the DOTAGA conjugate exhibited significantly lower radioactivity in the liver and blood. This resulted in higher tumor-to-blood and tumor-to-liver ratios for the ⁶⁸Ga-DOTAGA-affibody compared to the ⁶⁸Ga-DOTA-affibody.
Table 3: Comparison of ⁶⁸Ga-DOTA- and ⁶⁸Ga-DOTAGA-Affibody Biodistribution in SKOV-3 Tumor-Bearing Mice at 2h post-injection (%ID/g)
| Organ | ⁶⁸Ga-DOTA-Affibody | ⁶⁸Ga-DOTAGA-Affibody |
| Tumor | 11.2 ± 1.4 | 12.5 ± 1.1 |
| Blood | 0.5 ± 0.1 | 0.2 ± 0.0 |
| Liver | 2.5 ± 0.3 | 1.2 ± 0.1 |
| Kidney | 6.5 ± 0.8 | 6.8 ± 0.9 |
| Tumor/Blood Ratio | 23 ± 5 | 61 ± 6 |
| Tumor/Liver Ratio | 4.5 ± 0.5 | 10.4 ± 0.6 |
Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are representative protocols for key experiments.
Protocol for ⁶⁸Ga-Radiolabeling of DOTA-Peptides
This protocol is a generalized procedure for the radiolabeling of DOTA-conjugated peptides with Gallium-68.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated peptide (e.g., this compound conjugated to a targeting peptide)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Hydrochloric acid (0.1 M)
-
Sep-Pak C18 cartridge
-
Saline (0.9% NaCl)
-
Heating block
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-conjugated peptide dissolved in sodium acetate buffer (pH 4.5).
-
Heat the reaction mixture at 95°C for 5-15 minutes.
-
After cooling to room temperature, purify the labeled peptide using a Sep-Pak C18 cartridge preconditioned with ethanol and water.
-
Wash the cartridge with water to remove any unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-DOTA-peptide with an ethanol/saline mixture.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity.
Protocol for In Vitro Serum Stability Assay
This protocol assesses the stability of the radiolabeled conjugate in human serum.
Materials:
-
Purified radiolabeled DOTA-conjugate
-
Fresh human serum
-
Incubator (37°C)
-
Analytical method (e.g., radio-HPLC, ITLC)
Procedure:
-
Incubate the purified radiolabeled conjugate in fresh human serum at 37°C.
-
Take aliquots at various time points (e.g., 1, 4, 24, 48 hours).
-
Analyze the aliquots using a suitable analytical method to separate the intact radioconjugate from any released radiometal or degradation products.
-
Calculate the percentage of intact radiolabeled conjugate at each time point.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for conjugating an alkyne-containing molecule (like this compound) to an azide-containing biomolecule.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Dissolve the this compound and the azide-modified biomolecule in the reaction buffer.
-
Prepare a fresh solution of sodium ascorbate.
-
Prepare a solution of the copper catalyst by mixing CuSO₄ and the stabilizing ligand.
-
Add the copper catalyst and then the sodium ascorbate to the reaction mixture containing the alkyne and azide.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purify the resulting DOTA-conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove the catalyst and unreacted starting materials.
Visualizing Experimental Workflows and Relationships
Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different components.
Caption: Workflow for the development and evaluation of a this compound based radiopharmaceutical.
Caption: Key factors influencing the in vivo performance of PEGylated DOTA radiopharmaceuticals.
Conclusion
This compound is a versatile and valuable tool in the development of radiopharmaceuticals, offering a balance of hydrophilicity and a reactive handle for efficient "click" conjugation. The choice of the PEG linker length is a critical parameter that must be optimized for each specific application. While longer PEG chains can reduce kidney uptake and prolong circulation, especially for larger targeting molecules, the effect on smaller molecules may vary. Furthermore, modifications to the DOTA chelator itself, such as the use of DOTAGA, can provide an alternative strategy to improve in vivo performance by enhancing tumor-to-organ ratios. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the rational design and selection of PEGylated DOTA derivatives for novel radiopharmaceutical development.
References
- 1. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of PEG Chain Length on Relaxometric Properties of Iron Oxide Nanoparticles-Based MRI Contrast Agent [mdpi.com]
A Researcher's Guide to Mass Spectrometry Analysis of DOTA-PEG4-Alkyne Labeled Peptides
For researchers, scientists, and drug development professionals, the precise and robust analysis of peptides is a cornerstone of discovery. Chemical labeling, a key strategy in modern proteomics, enables the enrichment and identification of peptides from complex biological samples. DOTA-PEG4-alkyne is a versatile reagent that combines a metal-chelating DOTA core, a hydrophilic PEG4 spacer, and a terminal alkyne for covalent ligation. This guide provides an objective comparison of this compound with alternative peptide labeling strategies, supported by experimental data, detailed protocols, and visual workflows to inform your mass spectrometry-based analyses.
Performance Comparison of Peptide Labeling Reagents
The selection of a labeling strategy is critical and depends on the specific experimental goals, including the biological context, required reaction efficiency, and biocompatibility. This compound utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. Its performance is best evaluated against copper-free alternatives, such as those employing strain-promoted azide-alkyne cycloaddition (SPAAC).
| Feature | This compound (via CuAAC) | DBCO/BCN-based Reagents (via SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Lower (potential cytotoxicity from copper catalyst) | High (copper-free, suitable for live-cell labeling) |
| Reaction Speed | Fast | Generally fast, with DBCO often considered faster than BCN[1]. |
| Specificity | High for the azide-alkyne reaction | High, though some reactivity of strained alkynes towards thiols has been reported[2]. |
| Proteomic Identification | Higher number of identified proteins in a comparative study (229 proteins)[3]. | Lower number of identified proteins in a comparative study (188 proteins)[3]. |
| Mass Spectrometry Compatibility | Excellent; the tag is stable for mass analysis. | Excellent; the tag is stable for mass analysis. |
| Additional Functionality | The DOTA moiety allows for chelation of metal ions, enabling applications in imaging (e.g., PET, MRI) and potentially metal-coded affinity tagging. | Primarily used for bioorthogonal conjugation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for peptide labeling with this compound via CuAAC and subsequent preparation for mass spectrometry analysis.
Protocol 1: Labeling of Azide-Modified Peptides with this compound
This protocol outlines the steps for labeling peptides that have been synthetically or metabolically incorporated with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA).
1. Peptide & Reagent Preparation:
-
Start with a solution of azide-modified peptides at a concentration of 1 mg/mL in a suitable buffer such as 100 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 8.5.
-
Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent like DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
-
Prepare a fresh 500 mM stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water.
2. Labeling Reaction (CuAAC):
-
In a microcentrifuge tube, combine the peptide solution with the reagents in the following order:
-
10 µL of 1 mg/mL peptide solution
-
2 µL of 10 mM this compound solution
-
1 µL of 50 mM CuSO₄ solution
-
1 µL of 50 mM THPTA solution
-
2 µL of 500 mM sodium ascorbate solution
-
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours.
3. Sample Cleanup for Mass Spectrometry:
-
Desalt and purify the labeled peptides using a C18 StageTip or equivalent solid-phase extraction method to remove excess reagents and copper.
-
Elute the labeled peptides in a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
Dry the sample completely in a vacuum centrifuge.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
1. Reconstitution:
-
Reconstitute the dried, labeled peptides in a solution of 2-5% acetonitrile and 0.1% formic acid, suitable for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most abundant precursor ions.
-
Set the fragmentation method to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) to generate fragment ions for peptide sequencing.
3. Data Analysis:
-
Search the generated MS/MS spectra against a relevant protein database using a search engine like Mascot or MaxQuant.
-
Include the mass of the this compound modification as a variable modification on the azide-containing amino acid residue to allow for identification of labeled peptides.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for mass spectrometry analysis and a logical decision-making process for selecting a labeling reagent.
Mass Spectrometry Validation and Fragmentation
Validation of peptide labeling is achieved at two levels in the mass spectrometer.
-
MS1 Level Validation: At the precursor scan level, a successful labeling event is confirmed by observing the correct mass shift in the peptide. The mass of the this compound moiety will be added to the mass of the azide-containing peptide.
-
MS2 Level Validation: Tandem mass spectrometry (MS/MS) provides sequence-level confirmation. The fragmentation of the peptide backbone via HCD or CID produces a series of b- and y-ions[4]. The mass difference between consecutive ions in a series allows for the confirmation of the amino acid sequence, and the modification will be localized to a specific residue based on the mass shift of the fragment ions containing that residue. The this compound tag itself is generally stable under typical HCD/CID conditions, allowing for unambiguous identification of the labeled peptide.
Conclusion
This compound is a powerful and versatile tool for the chemical labeling of peptides for mass spectrometry analysis. Its use in copper-catalyzed click chemistry (CuAAC) has been shown to yield a higher number of protein identifications compared to some copper-free alternatives, making it an excellent choice for in-depth proteomic studies from cell lysates or purified samples[3]. The presence of the DOTA chelator offers the unique potential for multimodal analyses, bridging mass spectrometry-based proteomics with metal-based imaging or enrichment techniques.
Conversely, for applications requiring high biocompatibility, such as live-cell labeling, copper-free SPAAC reagents like DBCO or BCN derivatives are the preferred choice. While SPAAC may result in slightly fewer protein identifications and has a potential for off-target reactions with cysteine residues, its ability to proceed efficiently in a physiological environment without a cytotoxic copper catalyst is a significant advantage[2][5].
The choice of reagent should be guided by the specific requirements of the experiment. The provided protocols and workflows offer a robust starting point for researchers to design and execute successful peptide labeling experiments for sensitive and accurate mass spectrometry analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Different Length PEG Linkers for DOTA Chelators in Targeted Radionuclide Applications
For researchers, scientists, and drug development professionals, the choice of a linker is a critical design element in the development of DOTA-based radiopharmaceuticals. Polyethylene glycol (PEG) linkers are widely employed to optimize the pharmacokinetic properties of these agents. This guide provides an objective, data-driven comparison of different length PEG linkers for DOTA chelators, focusing on their impact on radiolabeling, in vitro and in vivo performance, and overall therapeutic and diagnostic potential.
The length of the PEG linker connecting the DOTA chelator to a targeting moiety, such as an antibody or peptide, can significantly influence the resulting conjugate's biological behavior. Key performance parameters affected include circulation half-life, tumor accumulation, and clearance from non-target organs like the kidneys. The selection of an optimal PEG linker length is therefore a crucial step in the design of effective and safe radiopharmaceuticals.
Data Presentation: Performance Metrics vs. PEG Linker Length
The following tables summarize quantitative data from preclinical studies comparing DOTA conjugates with varying PEG linker lengths. The data highlights the trade-offs between longer circulation times, which can lead to higher tumor uptake, and potential impacts on clearance and tumor-to-blood ratios.
Table 1: In Vivo Performance of ¹¹¹In-DOTA-PEGn-Cys-diabody Targeting TAG-72 in LS-174T Xenograft Mice at 24 hours post-injection [1]
| PEG Linker Length (n) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Blood Ratio |
| 0 (No PEG) | 22 | 120 | >46 |
| 12 | 40-45 | 10 | 8-10 |
| 24 | 40-45 | 10 | 8-10 |
| 48 | 80 | 15 | 8 |
Table 2: In Vivo Performance of ⁶⁴Cu-DOTA-PEGn-Cys-diabody Targeting TAG-72 in LS-174T Xenograft Mice at 44 hours post-injection [1]
| PEG Linker Length (n) | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio |
| 48 | 37.9 | 8 |
Table 3: Pharmacokinetics of Affibody-Drug Conjugates with Different PEG Linker Lengths [2]
| PEG Linker Length | Half-life (minutes) | Fold Increase in Half-life (vs. No PEG) |
| No PEG | 19.6 | 1.0 |
| 4 kDa | 49 | 2.5 |
| 10 kDa | 219.5 | 11.2 |
Table 4: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linker Lengths [2]
| PEG Linker Length | Fold Reduction in Cytotoxicity (vs. No PEG) |
| 4 kDa | 4.5 |
| 10 kDa | 22 |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of the presented data. The following are representative protocols for the key experiments cited.
Protocol 1: Radiolabeling of DOTA-PEG-Antibody Conjugates with ⁶⁴Cu[3][4]
-
Preparation of Reagents:
-
DOTA-PEG-Antibody conjugate in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5).
-
⁶⁴CuCl₂ in 0.1 M HCl.
-
Quenching solution: 50 mM EDTA.
-
Mobile phase for radio-TLC/HPLC (e.g., 0.1 M sodium citrate).
-
-
Radiolabeling Reaction:
-
To a microcentrifuge tube, add the DOTA-PEG-Antibody conjugate.
-
Add the ⁶⁴CuCl₂ solution. The molar ratio of chelator to radiometal should be optimized.
-
Adjust the pH of the reaction mixture to 5.5 using sodium acetate buffer.
-
Incubate the reaction mixture at a specified temperature (e.g., 37°C, 60°C) for a defined time (e.g., 30-60 minutes).[3][4]
-
-
Quality Control:
-
Determine the radiochemical purity by radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[3]
-
The reaction is quenched by adding an excess of EDTA to chelate any free ⁶⁴Cu.
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired level (e.g., >95%), the radiolabeled conjugate can be purified using size-exclusion chromatography (e.g., a PD-10 column).[5]
-
Protocol 2: In Vitro Serum Stability Assay[7][8]
-
Incubation:
-
Add the purified radiolabeled DOTA-PEG conjugate to human or mouse serum to a final concentration.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the stability of the radiolabeled conjugate in the serum samples by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled conjugate versus dissociated radionuclide or degraded products.[6] For protein-based conjugates, precipitation of serum proteins with acetonitrile (B52724) may be required before analysis.[7]
-
Protocol 3: Biodistribution Studies in Tumor-Bearing Mice[1][9]
-
Animal Model:
-
Use an appropriate tumor xenograft model (e.g., athymic nude mice bearing LS-174T or SKOV-3 tumors).
-
-
Administration of Radiotracer:
-
Inject a defined activity of the purified radiolabeled DOTA-PEG conjugate intravenously (e.g., via the tail vein) into tumor-bearing mice.
-
-
Tissue Harvesting:
-
At predetermined time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize the mice.
-
Dissect and collect organs of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle).
-
-
Measurement and Data Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for comparing DOTA-PEG linkers of different lengths.
Signaling Pathways
Caption: PSMA-mediated signaling pathways in prostate cancer.[8][9][10]
Caption: Conceptual role of TAG-72 in tumor progression.[11][12]
Conclusion
The length of the PEG linker in DOTA-based radiopharmaceuticals is a critical parameter that significantly impacts their in vivo performance. The presented data indicates that increasing the PEG linker length can lead to a substantial increase in circulation half-life and, consequently, higher tumor uptake.[1][2] However, this can also be accompanied by a decrease in the tumor-to-blood ratio and, in some cases, a reduction in in vitro cytotoxicity.[1][2] The optimal PEG linker length is therefore a balance between these factors and is likely specific to the targeting molecule, the radionuclide, and the cancer type. A systematic evaluation, as outlined in the experimental workflow, is essential for the rational design of DOTA-PEG-linked radiopharmaceuticals with improved therapeutic and diagnostic efficacy.
References
- 1. SITE SPECIFIC CONJUGATION OF MONODISPERSED DOTA-PEGn TO THIOLATED DIABODY REVEALS EFFECT OF INCREASING PEG SIZE ON KIDNEY CLEARANCE AND TUMOR UPTAKE WITH IMPROVED 64-COPPER PET IMAGING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of anti-HER2 antibody conjugates labelled with 225Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Prostate-specific membrane antigen modulates the progression of prostate cancer by regulating the synthesis of arginine and proline and the expression of androgen receptors and Fos proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Survival Advantage Following TAG-72 Antigen-Directed Cancer Surgery in Patients With Colorectal Carcinoma: Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor-associated glycoprotein 72 - Wikipedia [en.wikipedia.org]
DOTA-PEG4-Alkyne in Peptide Therapeutics: A Comparative Guide to Binding Affinity
For researchers, scientists, and drug development professionals, the modification of peptides to enhance their therapeutic properties is a critical step. The introduction of chelating agents like DOTA for radiolabeling, often coupled with polyethylene (B3416737) glycol (PEG) linkers to improve pharmacokinetics, can significantly impact a peptide's primary function: its binding affinity to its target. This guide provides an objective comparison of DOTA-PEG4-alkyne's performance against alternative modifications, supported by experimental data, to inform the selection of the optimal peptide conjugation strategy.
The conjugation of this compound to a peptide introduces a bifunctional moiety. The DOTA cage is essential for chelating radiometals used in imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177), while the PEG4 linker enhances solubility and can extend the peptide's in vivo half-life. The terminal alkyne group allows for a straightforward and specific "click chemistry" conjugation to an azide-modified peptide. However, the addition of this entire construct can sterically hinder the peptide's interaction with its receptor, potentially reducing its binding affinity and, consequently, its efficacy. The choice of linker and conjugation strategy is therefore a crucial optimization step in the development of peptide-based radiopharmaceuticals.
Performance Comparison: The Impact on Binding Affinity
The effect of this compound on peptide binding affinity is highly dependent on the specific peptide and its target. In some cases, the introduction of a PEG linker can be benign or even beneficial, while in others it can be detrimental. The following tables summarize quantitative data from various studies, comparing the binding affinities of peptides with and without DOTA-PEGylation and with alternative linkers.
| Peptide/Modification | Target Receptor | Binding Affinity (Kd, nM) | Fold Change vs. DOTA-A9 | Reference |
| [¹⁷⁷Lu]DOTA-A9 | HER2 | 48.4 ± 1.4 | - | [1] |
| [¹⁷⁷Lu]DOTA-PEG4-A9 | HER2 | 55.7 ± 12.3 | 1.15 (Slight Decrease) | [1] |
Table 1: Comparison of a HER2-targeting peptide with and without a PEG4 linker. This data suggests that for the A9 peptide, the introduction of a PEG4 linker between the DOTA chelator and the peptide results in a slight, not statistically significant, decrease in binding affinity to the HER2 receptor.[1]
| Peptide/Modification | Target Receptor | Binding Affinity (IC50, nM) | Fold Change vs. DOTA-γ-MGS5 | Reference |
| DOTA-γ-MGS5 | CCK-2R | Not Reported | - | [2] |
| [natLu]Lu-DOTA-CCK-64 ((PEG)3 linker) | CCK-2R | 7.6 ± 0.9 | Not Applicable | [2] |
| [natLu]Lu-DOTA-CCK-63 ((PEG)4 linker) | CCK-2R | 8.8 ± 1.3 | Not Applicable | [2] |
Table 2: Comparison of minigastrin analogs with PEG3 and PEG4 linkers. While a direct comparison to a non-PEGylated version is not provided in this data set, the study indicates that substituting a portion of the peptide sequence with PEG spacers of different lengths results in compounds that retain low nanomolar affinity for the CCK-2 receptor.[2]
| Peptide/Modification | Target Receptor | Binding Affinity (IC50, nM) | Fold Change vs. DOTA-Ahx-(D-Lys⁶-GnRH) | Reference |
| DOTA-Gaba-(D-Lys⁶-GnRH) | GnRH Receptor | 134.5 | 3.72 (Decrease) | [3] |
| DOTA-Ahx-(D-Lys⁶-GnRH) | GnRH Receptor | 36.1 | - | [3] |
| DOTA-Aoc-(D-Lys⁶-GnRH) | GnRH Receptor | 26.6 | 0.74 (Increase) | [3] |
| DOTA-Aun-(D-Lys⁶-GnRH) | GnRH Receptor | 22.8 | 0.63 (Increase) | [3] |
Table 3: Comparison of DOTA-conjugated GnRH peptides with different hydrocarbon linkers. This study demonstrates that the length of the linker between the DOTA chelator and the peptide has a profound impact on receptor binding affinity. In this case, longer hydrocarbon linkers (Aoc and Aun) improved binding affinity compared to a shorter one (Ahx), while a very short linker (Gaba) significantly decreased it.[3] This highlights that PEG is not the only linker option and that optimizing linker length is critical.
Experimental Protocols
Accurate assessment of binding affinity is paramount. The following are detailed methodologies for key experiments cited in the comparison.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time.
-
Immobilization of the Receptor:
-
The receptor protein is immobilized on a sensor chip surface, typically a carboxymethylated dextran (B179266) matrix.
-
The surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The receptor solution is injected over the activated surface, leading to covalent coupling via primary amine groups.
-
Any remaining active sites are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A running buffer that mimics physiological conditions is continuously flowed over the sensor surface.
-
The peptide conjugate (analyte) is injected at various concentrations.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
The association rate (ka) is determined from the initial phase of the binding curve, and the dissociation rate (kd) is determined from the decay phase after the injection ends.
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd/ka.
-
Competitive Binding Assay
This assay measures the ability of a test compound (unlabeled peptide conjugate) to compete with a labeled ligand for binding to a receptor.
-
Plate Preparation:
-
96-well plates are coated with the target receptor or cells expressing the receptor.
-
The plates are washed and blocked to prevent non-specific binding.
-
-
Competition Reaction:
-
A fixed concentration of a labeled ligand (e.g., a radiolabeled or fluorescently tagged version of the natural ligand or a known binder) is added to the wells.
-
Increasing concentrations of the unlabeled test peptide conjugate are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
The wells are washed to remove unbound ligand.
-
The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radiolabels or fluorescence measurement).
-
The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor.
-
The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand, is determined from the resulting dose-response curve. A lower IC50 value indicates a higher binding affinity.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of peptide modification on binding affinity.
Caption: Workflow for Assessing Peptide Binding Affinity.
The following diagram illustrates the logical relationship in selecting a peptide modification strategy based on desired outcomes.
Caption: Decision Pathway for Peptide Modification.
Conclusion
The decision to use this compound for peptide modification requires careful consideration of the trade-off between improved pharmacokinetics and potential impacts on binding affinity. The presented data indicates that the effect of a PEG4 linker can range from negligible to a slight decrease in affinity. However, the choice of linker is critical, as demonstrated by the significant influence of hydrocarbon linker length on the binding of a GnRH peptide.
For researchers and drug developers, it is imperative to experimentally evaluate the binding affinity of any new peptide conjugate. The use of robust methods like Surface Plasmon Resonance and competitive binding assays is essential to quantify these effects. Ultimately, the optimal modification strategy will be peptide-specific, and a systematic evaluation of different linkers and conjugation chemistries may be necessary to identify the construct with the best balance of high binding affinity and favorable in vivo properties for the intended therapeutic or diagnostic application.
References
- 1. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influences of hydrocarbon linkers on the receptor binding affinities of gonadotropin-releasing hormone peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for DOTA-PEG4-Alkyne Conjugation
For researchers, scientists, and drug development professionals, the efficient and reliable conjugation of molecules is paramount. "Click chemistry," a term describing reactions that are high-yielding, wide in scope, and simple to perform, has become an indispensable tool in this endeavor.[1] Specifically, the azide-alkyne cycloaddition has risen to prominence for its ability to form stable triazole linkages. This guide provides an objective comparison of the two primary modalities of this reaction—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the conjugation of DOTA-PEG4-alkyne, a key building block in the development of targeted radiopharmaceuticals and imaging agents.
The choice between these two powerful techniques is critical and depends heavily on the specific application, particularly concerning biocompatibility, reaction kinetics, and potential interference with the DOTA chelator's function.
Executive Summary
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Lower, due to copper cytotoxicity.[2] Potential for copper to interfere with DOTA radiolabeling.[3][4] | High, as it is a metal-free reaction, making it suitable for in vivo applications.[1][2] |
| Reaction Kinetics | Generally very fast, with significant rate acceleration.[5] | Reaction rates are dependent on the specific cyclooctyne (B158145) used but can be very rapid.[5] |
| Reactants | Terminal alkyne (e.g., this compound) and an azide (B81097). | Strained cyclooctyne and an azide. |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[6] | Some cyclooctynes can exhibit off-target reactivity with thiols.[7][8] |
| Purification | Requires removal of the copper catalyst, which can be challenging.[3] | Generally simpler purification as there is no catalyst to remove. |
| Cost | Reagents are generally less expensive.[6] | Strained cyclooctynes can be significantly more expensive.[6][9] |
Comparative Performance Data
While direct head-to-head quantitative data for this compound is limited in the literature, the following table summarizes typical performance metrics based on studies of similar molecules, providing a strong basis for comparison.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Time | 30 - 60 minutes[10] | 30 minutes - 12 hours (highly dependent on cyclooctyne)[11] |
| Reaction Temperature | Room temperature to 37°C[10] | Room temperature to 37°C[11] |
| Typical Yield | High to quantitative (>90%)[12] | High to quantitative (>90%)[3] |
| Purity | High, but requires efficient removal of copper.[3] | High, with generally simpler purification.[3] |
| Second-Order Rate Constant (k₂) | 10¹ - 10⁴ M⁻¹s⁻¹[13] | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne)[13] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for both CuAAC and SPAAC reactions involving this compound.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a general guideline and may require optimization for specific biomolecules.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTAA) ligand stock solution (e.g., 100 mM in water or DMSO/water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size exclusion chromatography, dialysis, or HPLC)
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule and this compound in the reaction buffer. A 2- to 10-fold molar excess of the this compound is a good starting point.
-
Prepare a premix of the CuSO₄ and ligand. For every 2.5 µL of 20 mM CuSO₄, add 5 µL of 50 mM THPTA/TBTAA.[14]
-
Add the CuSO₄/ligand premix to the solution containing the azide and alkyne.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.[14]
-
Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.[15]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
Upon completion, purify the conjugate to remove the copper catalyst and excess reagents. This can be achieved by size exclusion chromatography, dialysis against an EDTA solution followed by water, or reverse-phase HPLC.[16][17]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol describes the reaction of an azide-modified DOTA-PEG4 with a cyclooctyne-functionalized biomolecule.
Materials:
-
Azide-modified DOTA-PEG4
-
Cyclooctyne-modified biomolecule (e.g., functionalized with DBCO, BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size exclusion chromatography or HPLC)
Procedure:
-
In a microcentrifuge tube, dissolve the cyclooctyne-modified biomolecule and the azide-modified DOTA-PEG4 in the reaction buffer. A 2- to 4-fold molar excess of the azide-modified DOTA-PEG4 is a recommended starting point.[11]
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[11] Reaction times can be significantly shorter depending on the reactivity of the chosen cyclooctyne.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE).
-
Once the reaction is complete, purify the conjugate to remove unreacted starting materials. This is typically achieved by size exclusion chromatography or HPLC.[18]
Discussion and Recommendations
The choice between CuAAC and SPAAC for the conjugation of this compound is a critical decision that hinges on the intended application of the final conjugate.
CuAAC offers the advantage of rapid reaction kinetics and the use of relatively inexpensive and stable terminal alkynes.[5][6] However, the necessity of a copper catalyst presents significant drawbacks when working with DOTA. The DOTA macrocycle has a high affinity for copper ions, which can interfere with subsequent radiolabeling with medically relevant radionuclides like ⁶⁴Cu, ¹¹¹In, or ¹⁷⁷Lu.[3][4] The removal of the copper catalyst from the DOTA-containing product can be challenging and may require extensive purification steps.[3] Furthermore, the potential cytotoxicity of copper limits the direct application of CuAAC in living systems.[2]
SPAAC , on the other hand, is a copper-free method, making it highly biocompatible and ideal for in vivo applications.[1][2] The absence of a metal catalyst eliminates the concerns of interference with DOTA chelation and simplifies the purification process. This is particularly advantageous when preparing radiopharmaceuticals, where high purity and specific activity are crucial.[3][4] The main considerations for SPAAC are the higher cost and potentially lower stability of some strained cyclooctynes.[6][9] Additionally, some cyclooctynes have been shown to react with thiols, which could lead to off-target labeling of cysteine-containing proteins.[7][8] Careful selection of the cyclooctyne derivative is therefore important.
References
- 1. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of DOTA-PEG4-alkyne conjugation efficiency with different analytical methods
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount to experimental success. The heterobifunctional linker DOTA-PEG4-alkyne is a valuable tool in bioconjugation, enabling the attachment of the macrocyclic chelator DOTA to biomolecules via a flexible polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group for click chemistry. Accurate determination of the conjugation efficiency is critical for ensuring the quality, reproducibility, and efficacy of the final conjugate.
This guide provides a comparative analysis of key analytical methods for cross-validating the conjugation efficiency of this compound to azide-functionalized biomolecules. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the workflows and chemical principles involved.
Data Presentation: A Comparative Overview of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data on conjugation yield and purity, structural confirmation, or assessment of the conjugate's functionality. The following table summarizes the key characteristics and typical performance of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Radiometal Labeling Assays for this application.
| Analytical Method | Principle | Information Provided | Throughput | Strengths | Weaknesses |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase HPLC) or size (Size-Exclusion Chromatography). | Purity of the conjugate, separation of conjugated product from starting materials, and quantification of reaction yield.[1][2] | High | Excellent for assessing purity and quantifying the percentage of conjugated product.[2] | Does not provide direct structural confirmation of the conjugate. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Confirmation of the molecular weight of the conjugated product, providing direct evidence of successful conjugation and determination of the drug-to-antibody ratio (DAR).[3][4] | High | Highly sensitive and provides definitive confirmation of covalent bond formation through mass shift. Can determine the distribution of conjugated species. | Can be sensitive to sample purity and may require desalting. |
| Radiometal Labeling Assay | Chelation of a radiometal by the DOTA moiety of the conjugate, followed by quantification of radioactivity. | Functional confirmation of the DOTA chelate's integrity and its ability to bind a radiometal. Provides a measure of the concentration of functional DOTA moieties. | Medium | Directly assesses the functionality of the conjugated DOTA. Highly sensitive. | Indirect measure of conjugation efficiency. Requires handling of radioactive materials. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed to separate the this compound conjugate from the unreacted azide-containing biomolecule and other reaction components based on differences in hydrophobicity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reaction mixture containing the this compound conjugate
Procedure:
-
Sample Preparation: Dilute a small aliquot of the conjugation reaction mixture in Solvent A.
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the sample onto the column.
-
Elute the components using a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for proteins/peptides) and/or 220 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted biomolecule and the this compound conjugate. The conjugate, being more hydrophobic, will typically have a longer retention time.
-
Calculate the conjugation efficiency by determining the ratio of the peak area of the conjugate to the total peak area of the biomolecule (conjugated and unconjugated).
-
Mass Spectrometry (MS)
This protocol provides a method for confirming the successful conjugation and determining the average number of this compound molecules attached to the biomolecule (e.g., Drug-to-Antibody Ratio or DAR).
Instrumentation:
-
High-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap)
Reagents:
-
Purified this compound conjugate
-
0.1% Formic acid in water/acetonitrile
Procedure:
-
Sample Preparation: Desalt the purified conjugate sample using a suitable method (e.g., size-exclusion spin column) to remove non-volatile salts.
-
MS Analysis:
-
Infuse the desalted sample into the mass spectrometer via electrospray ionization (ESI).
-
Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the conjugate.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the molecular weights of the different species present in the sample.
-
The mass of the this compound linker is approximately 617.7 Da. The successful conjugation will be confirmed by a mass increase corresponding to one or more linker molecules.
-
For heterogeneous conjugations (e.g., on an antibody with multiple conjugation sites), a distribution of species with different numbers of attached linkers will be observed. The average DAR can be calculated from the relative abundance of each species.
-
Radiometal Labeling Assay
This protocol assesses the functionality of the conjugated DOTA by its ability to chelate a radiometal.
Instrumentation:
-
Gamma counter or appropriate radiation detector
-
Instant thin-layer chromatography (iTLC) scanner
Reagents:
-
Purified this compound conjugate
-
Radiometal solution (e.g., 111InCl3 or 68GaCl3) in a suitable buffer
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)
-
iTLC strips
-
Citrate (B86180) buffer (0.1 M, pH 6.0) as the mobile phase
Procedure:
-
Radiolabeling Reaction:
-
In a reaction vial, combine the purified this compound conjugate with the radiometal solution in the ammonium acetate buffer.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).
-
-
Quality Control (iTLC):
-
Spot a small aliquot of the reaction mixture onto an iTLC strip.
-
Develop the strip using the citrate buffer as the mobile phase. In this system, the radiolabeled conjugate remains at the origin, while the free radiometal moves with the solvent front.
-
Scan the iTLC strip using a scanner to determine the distribution of radioactivity.
-
-
Data Analysis:
-
Calculate the radiochemical purity by dividing the radioactivity at the origin (conjugated) by the total radioactivity on the strip. A high radiochemical purity (>95%) indicates that the conjugated DOTA is functional.
-
Visualization of Workflows and Reactions
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the cross-validation of this compound conjugation efficiency.
Caption: The CuAAC reaction for this compound conjugation.
References
Safety Operating Guide
Proper Disposal of DOTA-PEG4-alkyne: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of DOTA-PEG4-alkyne
This document provides detailed procedural guidance for the safe and environmentally responsible disposal of this compound, a bifunctional linker commonly utilized in bioconjugation and pharmaceutical research. Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. The following procedures are based on general best practices for chemical waste management and information derived from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects eyes from splashes of chemical solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area, such as a fume hood. | Minimizes inhalation of any potential aerosols or dust. |
Chemical Waste Disposal Protocol
The primary method for the disposal of this compound and materials contaminated with it is through a designated and licensed chemical waste disposal service. This ensures the compound is managed in an environmentally sound manner.
Step-by-Step Disposal Procedure:
-
Waste Segregation: It is crucial to segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Solid Waste: Includes contaminated items such as gloves, pipette tips, weigh boats, and paper towels.
-
Liquid Waste: Encompasses unused solutions, reaction mixtures, and solvent rinses.
-
-
Waste Container Selection:
-
Solid Waste: Utilize a designated, sealable, and clearly labeled solid chemical waste container.
-
Liquid Waste: Use a compatible, leak-proof, and sealable container for liquid waste. Ensure the container material is appropriate for the solvents used.
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A comprehensive list of all components in a mixture, including solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure containers are sealed to prevent spills or the release of vapors.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed chemical waste disposal contractor. Follow all institutional and local regulations for waste pickup and disposal. Do not pour this compound or solutions containing it down the drain. [1]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
In Case of a Spill:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Collect: Carefully gather the absorbed material and any other contaminated solids using non-sparking tools.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.
-
Dispose: Place all materials from the spill cleanup into a labeled hazardous waste container for proper disposal.[2]
Visual Guide to this compound Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
